SETDB1-TTD-IN-1 TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C30H32F3N5O4 |
|---|---|
Peso molecular |
583.6 g/mol |
Nombre IUPAC |
2-[[(3R,5R)-1-methyl-5-(4-phenylmethoxyphenyl)piperidin-3-yl]amino]-3-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H31N5O2.C2HF3O2/c1-3-15-33-27(34)26-25(13-14-29-26)31-28(33)30-23-16-22(17-32(2)18-23)21-9-11-24(12-10-21)35-19-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h3-14,22-23,29H,1,15-19H2,2H3,(H,30,31);(H,6,7)/t22-,23+;/m0./s1 |
Clave InChI |
ZZSZALAMUZUUCY-PEADMDKFSA-N |
SMILES isomérico |
CN1C[C@H](C[C@H](C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |
SMILES canónico |
CN1CC(CC(C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of SETDB1-TTD-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the histone methyltransferase SETDB1, its role in cellular signaling, and the mechanism of action of the chemical probe SETDB1-TTD-IN-1 TFA. It includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for research and development applications.
Introduction to SETDB1
SET domain bifurcated 1 (SETDB1), also known as KMT1E, is a crucial histone methyltransferase responsible for the di- and tri-methylation of histone H3 at lysine (B10760008) 9 (H3K9me2 and H3K9me3).[1] This epigenetic modification is a hallmark of transcriptional repression, leading to chromatin compaction and gene silencing.[2][3] SETDB1 plays a fundamental role in various biological processes, including the silencing of endogenous retroviruses (ERVs), regulation of cell cycle progression, maintenance of genomic integrity, and differentiation.[1][2][4]
Structurally, SETDB1 features a catalytic SET domain, a methyl-CpG binding domain (MBD), and a unique triple or tandem tudor domain (TTD).[5][6] The TTD acts as a "reader" domain, recognizing H3K9me2/3 marks, which helps anchor SETDB1 to specific chromatin regions.[6][7] Dysregulation of SETDB1, often through amplification and overexpression, is implicated in the pathogenesis of numerous cancers, including non-small cell lung cancer (NSCLC), melanoma, and breast cancer, where it frequently functions as an oncogene.[2][8][9][10] Its role in silencing tumor suppressor genes and modulating key oncogenic signaling pathways makes it a compelling target for therapeutic investigation.[10][11]
Core Mechanism of Action of this compound
Contrary to a typical inhibitor, this compound (also referred to as compound (R,R)-59) is a potent and selective ligand that binds to the Tandem Tudor Domain (TTD) of SETDB1 and functions as a positive modulator, increasing its methyltransferase activity.[5][12][13]
It acts as an endogenous binder competitive ligand, meaning it competes with the TTD's natural binding partners, such as modified histone tails.[12][13][14] Upon binding to the TTD, this compound is proposed to induce a conformational change that allosterically enhances the catalytic activity of the distant SET domain. This leads to increased methylation of SETDB1 substrates.[5] One key non-histone substrate identified is the protein kinase Akt1; treatment with the compound promotes SETDB1-mediated methylation of Akt1 at lysine 64 (K64).[5] This subsequent methylation is linked to increased phosphorylation and activation of Akt1, thereby stimulating cell proliferation.[5]
The compound demonstrates high selectivity for the SETDB1-TTD. Its enantiomer, (S,S)-59, shows no activity, highlighting the specific stereochemical requirements for binding and modulation.[14]
Caption: Mechanism of this compound action.
Affected Signaling Pathways
SETDB1 is integrated into several critical cellular signaling networks. By enhancing its catalytic activity, this compound can significantly impact these pathways.
-
PI3K/Akt Pathway: The most directly observed effect of the compound is the hyperactivation of the Akt signaling pathway. This compound promotes SETDB1-mediated methylation of Akt1 at lysine 64.[5] This methylation recruits other factors that lead to Akt ubiquitination, membrane recruitment, and subsequent phosphorylation at key residues like Threonine 308, resulting in its activation.[5][11] Activated Akt is a central regulator of cell proliferation, survival, and growth.[2]
-
WNT/β-catenin Pathway: Studies have shown that SETDB1 can positively stimulate the WNT/β-catenin signaling pathway.[8][9] Overexpression of SETDB1 leads to the accumulation of nuclear β-catenin, a key event in WNT pathway activation, which promotes tumorigenesis.[8][15] By augmenting SETDB1 function, the compound could potentially amplify this pro-tumorigenic signal.
-
p53 Regulation: SETDB1 can negatively regulate the tumor suppressor p53. It has been shown to methylate p53, which can inhibit its function and promote its degradation, thereby fostering cell proliferation.[2][11] Enhanced SETDB1 activity could therefore lead to a more profound suppression of p53's tumor-suppressive functions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Updating of Biological Functions of Methyltransferase SETDB1 and Its Relevance in Lung Cancer and Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Histone Methyltransferase SETDB1 in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of the first fragment hits for SETDB1 Tudor domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and selective SETDB1 covalent negative allosteric modulator reduces methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SETDB1 accelerates tumourigenesis by regulating the WNT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting SETDB1 in cancer and immune regulation: Potential therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Binding Affinity of SETDB1-TTD-IN-1 TFA for SETDB1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET domain bifurcated 1 (SETDB1) is a histone lysine (B10760008) methyltransferase critically involved in transcriptional repression and the maintenance of chromatin structure. Its aberrant activity is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. SETDB1 possesses a unique tandem tudor domain (TTD) that recognizes specific histone modifications, playing a crucial role in its chromatin localization and function. This document provides a comprehensive technical overview of SETDB1-TTD-IN-1 TFA, a potent and selective ligand for the SETDB1 tandem tudor domain. Also known as (R,R)-59, this compound serves as a valuable chemical probe for elucidating the biological roles of the SETDB1-TTD.
Binding Affinity and Selectivity
This compound is a high-affinity ligand for the tandem tudor domain of SETDB1. Isothermal Titration Calorimetry (ITC) has been employed to quantify this interaction, revealing a dissociation constant (Kd) of 88 nM[1][2][3][4][5]. This demonstrates a strong and specific binding interaction between the compound and the SETDB1-TTD.
Further characterization has revealed a notable selectivity profile for this compound. It exhibits significantly weaker binding to other tudor domain-containing proteins, such as 53BP1 and JMJD2A, with Kd values of 4.3 µM and 86 µM, respectively[1][2][4]. Moreover, it shows no significant activity against a panel of 14 other tested tudor domains, with Kd values greater than 100 µM[1][2][4]. This high selectivity underscores its utility as a specific chemical tool for studying SETDB1.
Quantitative Binding Data Summary
| Target | Ligand | Method | Dissociation Constant (Kd) |
| SETDB1-TTD | This compound ((R,R)-59) | ITC | 88 nM[1][2][3][4][5] |
| 53BP1 | This compound ((R,R)-59) | - | 4.3 µM[1][2][4] |
| JMJD2A | This compound ((R,R)-59) | - | 86 µM[1][2][4] |
| Other Tudor Domains (14) | This compound ((R,R)-59) | - | >100 µM[1][2][4] |
Mechanism of Action
Intriguingly, while this compound binds competitively to the tandem tudor domain, it does not inhibit the methyltransferase activity of SETDB1. Instead, it has been shown to increase it, functioning as a positive allosteric modulator. This suggests that binding to the TTD induces a conformational change in the SETDB1 protein that enhances its catalytic function.
Cellular Signaling Pathway
The functional consequence of this compound binding and subsequent activation of SETDB1 has been investigated. It has been demonstrated that this compound promotes the SETDB1-mediated methylation of Akt1, a key protein kinase involved in cell survival and proliferation. This methylation leads to the phosphorylation and activation of Akt1, ultimately resulting in stimulated cell proliferation.
Caption: Signaling pathway initiated by this compound.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation:
-
The SETDB1 tandem tudor domain protein is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound is dissolved in the final dialysis buffer to minimize buffer mismatch effects. The concentration of the protein and ligand are precisely determined.
-
-
Instrument Setup:
-
The ITC instrument (e.g., a MicroCal PEAQ-ITC) sample cell is filled with the SETDB1-TTD protein solution (typically in the low µM range).
-
The titration syringe is loaded with the this compound solution (typically 10-20 fold higher concentration than the protein).
-
-
Titration:
-
A series of small, sequential injections of the ligand into the sample cell are performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Caption: Workflow for Isothermal Titration Calorimetry.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the displacement of a fluorescently labeled tracer from the SETDB1-TTD by a test compound.
Methodology:
-
Reagents:
-
His-tagged SETDB1-TTD protein.
-
Biotinylated histone H3 peptide (e.g., H3K9Me2K14Ac), which acts as the tracer.
-
Europium-labeled anti-His antibody (donor fluorophore).
-
Streptavidin-conjugated fluorophore (acceptor).
-
Assay buffer (e.g., 1x PBS pH 7.0, 0.005% Tween 20, 2 mM DTT).
-
-
Procedure:
-
Assay components are added to a 384-well plate. Final concentrations might be around 40 nM for both the protein and the biotinylated peptide.
-
A serial dilution of this compound is added to the wells.
-
The plate is incubated for a defined period (e.g., 1 hour) at room temperature in the dark.
-
-
Detection:
-
The plate is read on a TR-FRET-compatible plate reader, exciting the donor fluorophore and measuring emission from both the donor and acceptor.
-
-
Data Analysis:
-
The ratio of acceptor to donor emission is calculated.
-
Inhibition curves are generated by plotting the FRET ratio against the compound concentration, and IC50 values are determined using a suitable regression model.
-
Differential Scanning Fluorimetry (DSF)
DSF measures the thermal stability of a protein, which can change upon ligand binding.
Methodology:
-
Reagents:
-
SETDB1-TTD protein (e.g., 20 µM final concentration).
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
This compound (e.g., 200 µM final concentration).
-
Assay buffer (e.g., 20 mM HEPES, 200 mM NaCl, pH 7.5).
-
-
Procedure:
-
The protein, dye, and compound are mixed in a PCR plate.
-
The plate is subjected to a gradual temperature increase in a real-time PCR instrument.
-
-
Detection:
-
The fluorescence intensity is measured at each temperature increment.
-
-
Data Analysis:
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the resulting melting curve. An increase in Tm in the presence of the compound indicates stabilizing binding.
-
Conclusion
This compound is a highly potent and selective chemical probe for the tandem tudor domain of SETDB1. Its unique mechanism as a positive allosteric modulator of SETDB1's methyltransferase activity provides a valuable tool for investigating the intricate regulation of this enzyme and its role in cellular processes and disease. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the interactions and functional consequences of targeting the SETDB1-TTD.
References
The Allosteric Activation of SETDB1 Methyltransferase by SETDB1-TTD-IN-1 TFA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SET domain bifurcated 1 (SETDB1) is a histone lysine (B10760008) methyltransferase critical to transcriptional regulation and implicated in various cancers through the methylation of histone H3 at lysine 9 (H3K9) and non-histone targets such as Akt1. While the development of inhibitors for methyltransferases is a common goal in drug discovery, understanding activating mechanisms is equally crucial for dissecting their complex regulatory functions. This document provides a detailed technical guide on SETDB1-TTD-IN-1 TFA, a potent and selective ligand for the tandem tudor domain (TTD) of SETDB1. Counterintuitively, this small molecule acts not as an inhibitor, but as a positive allosteric modulator, increasing the methyltransferase activity of SETDB1. This guide summarizes the quantitative data, details the experimental methodologies used for its characterization, and visualizes the compound's mechanism of action and its impact on cellular signaling.
Quantitative Data Summary
This compound, also identified as compound (R,R)-59, is characterized by its high-affinity binding to the SETDB1 tandem tudor domain and its subsequent enhancement of the enzyme's catalytic activity.[1][2][3][4] The key quantitative metrics are summarized below.
| Parameter | Value | Target Domain | Method | Notes |
| Binding Affinity (Kd) | 88 nM | SETDB1 Tandem Tudor Domain (TTD) | Isothermal Titration Calorimetry (ITC) | Demonstrates potent engagement with the regulatory TTD.[1][2][4] |
| Selectivity (Kd) | 4.3 µM | 53BP1 | Not Specified | Displays moderate off-target activity for 53BP1.[1][2] |
| 86 µM | JMJD2A | Not Specified | Shows weak off-target activity for JMJD2A.[1][2] | |
| >100 µM | 14 Other Tudor Domains | Not Specified | Highly selective over a panel of 14 other tudor domains.[1][2] | |
| Cellular Activity | 2.5 - 40 µM | SETDB1-TTD Protein | Cellular Thermal Shift Assay (CETSA) | Efficiently and dose-dependently stabilizes the SETDB1-TTD protein in HEK293T cells, confirming target engagement in a cellular context.[1][2] |
Mechanism of Action: Positive Allosteric Modulation
This compound functions as a positive allosteric modulator of SETDB1.[3] The binding of the compound to the tandem tudor domain induces a conformational change that enhances the catalytic activity of the distal SET domain.[3] This leads to an increase in the methylation of SETDB1 substrates. Studies have shown that this activation is primarily due to an increase in the enzyme's catalytic rate (kcat) rather than an alteration in its binding affinity for the methyl donor, S-adenosyl methionine (SAM).[3] The triple tudor domain (3TD), of which the TTD is a part, is required for the efficient methylation of the non-histone substrate Akt1, highlighting the regulatory role of this domain that is targeted by the compound.[3]
Impact on Cellular Signaling: The Akt Pathway
In a cellular context, the activation of SETDB1 by this compound has been shown to promote the methylation of Akt1, a key protein kinase involved in cell survival and proliferation.[3] SETDB1-mediated methylation of Akt1 at lysine 64 is a prerequisite for its subsequent phosphorylation at threonine 308, a critical step for its activation.[3] By enhancing SETDB1's catalytic activity, the compound ultimately leads to increased Akt1 activation and stimulates cell proliferation.[3]
Experimental Protocols
The following sections describe the general methodologies used to characterize the activity of this compound.
Radiometric In Vitro Methyltransferase Assay
This assay is used to directly measure the catalytic activity of SETDB1 and the effect of the compound.
-
Objective: To quantify the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a substrate by SETDB1.
-
Materials:
-
Recombinant full-length SETDB1 enzyme.
-
Substrate: Histone H3 peptide or a non-histone substrate peptide (e.g., derived from Akt1).[3]
-
Cofactor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
This compound dissolved in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Scintillation fluid and plates (e.g., phosphocellulose filters or FlashPlate).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, SETDB1 enzyme, and the peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow compound binding.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter membrane or plate that captures the peptide substrate while unbound [³H]-SAM is washed away.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data is analyzed to determine the fold-change in SETDB1 activity in the presence of the compound compared to the vehicle control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a ligand to its target protein in a cellular environment.
-
Objective: To demonstrate that this compound binds to and stabilizes the SETDB1 protein in intact cells.
-
Materials:
-
HEK293T cells.[1]
-
This compound.
-
Cell lysis buffer.
-
Antibodies for Western Blotting (anti-SETDB1).
-
-
Procedure:
-
Treat intact HEK293T cells with various concentrations of this compound or a vehicle control for a set duration.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cool the samples to room temperature and lyse the cells to release soluble proteins.
-
Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.
-
Collect the supernatant (soluble fraction) and analyze the amount of remaining soluble SETDB1 protein by Western Blot.
-
Ligand binding is confirmed by a shift in the melting curve, indicating that a higher temperature is required to denature the protein when the compound is bound. The dose-dependent stabilization reflects target engagement.[1]
-
Conclusion
This compound represents a unique chemical tool for the study of SETDB1 biology. As a positive allosteric modulator, it provides a means to investigate the consequences of increased SETDB1 activity, complementing studies that use knockdown or knockout approaches to probe loss-of-function. Its ability to enhance the methylation of non-histone substrates like Akt1 underscores the complex regulatory roles of SETDB1 beyond histone modification. The methodologies and data presented here provide a foundational guide for researchers aiming to utilize this compound to further explore the intricate functions of SETDB1 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Activator: A Technical Guide to the Discovery and Development of SETDB1-TTD-IN-1 TFA
For Immediate Release
A comprehensive technical guide detailing the discovery, mechanism of action, and experimental evaluation of SETDB1-TTD-IN-1 TFA, a potent and selective ligand of the SETDB1 tandem tudor domain. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulator SETDB1 and the nuanced development of its chemical probes.
Executive Summary
SET domain bifurcated 1 (SETDB1) is a histone lysine (B10760008) methyltransferase pivotal in transcriptional silencing through the methylation of histone H3 on lysine 9 (H3K9).[1] Its overexpression is implicated in the progression of numerous cancers, including lung, liver, and breast cancer, by silencing tumor suppressor genes, making it a compelling target for therapeutic intervention.[1][2] In the pursuit of modulating SETDB1 activity, a novel small molecule, this compound (also known as (R,R)-59), was developed. This molecule was discovered through a meticulous structure-guided optimization process, beginning with an initial hit compound.[3]
Intriguingly, while developed in the context of inhibiting SETDB1's oncogenic roles, this compound was found to be a positive allosteric modulator, increasing the methyltransferase activity of SETDB1.[4][5][6] It binds with high affinity and selectivity to the tandem tudor domain (TTD) of SETDB1, a region responsible for recognizing specific histone modifications.[3][4][7] This guide provides an in-depth overview of the discovery, quantitative characterization, and key experimental protocols used to elucidate the function of this unique chemical probe.
Data Presentation
The following tables summarize the quantitative data gathered during the characterization of this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Target Domain | Method | Binding Constant (Kd) |
| SETDB1-TTD | Isothermal Titration Calorimetry (ITC) | 88 nM[4][7] |
| 53BP1 | Not Specified | 4.3 µM[4][7] |
| JMJD2A | Not Specified | 86 µM[4][7] |
| Other Tudor Domains (14 tested) | Not Specified | >100 µM[4][7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration Range | Observed Effect |
| HEK293T | Cellular Thermal Shift Assay (CETSA) | 2.5-40 µM | Dose-dependent stabilization of SETDB1-TTD protein[4][7] |
| THP-1 (human acute monocytic leukemia) | Gene Expression Analysis | 2.5-40 µM (24h) | Significant alteration in the expression of 72 genes[4][7] |
| Breast Cancer Cells | Cell Proliferation Assay | Dose-dependent | Increased cell proliferation[5] |
Signaling Pathways and Mechanism of Action
SETDB1 is a crucial epigenetic regulator that primarily functions by catalyzing the di- and tri-methylation of H3K9, leading to transcriptional repression. This activity is implicated in the silencing of tumor suppressor genes and the regulation of key oncogenic signaling pathways, notably the PI3K/Akt and p53 pathways.
This compound binds to the tandem tudor domain of SETDB1, and unexpectedly, enhances its methyltransferase activity. One of the key non-histone substrates of SETDB1 is the protein kinase Akt1. By promoting the methylation of Akt1, this compound leads to its activation, which in turn stimulates cell proliferation.[5]
References
- 1. SETDB1 as a cancer target: challenges and perspectives in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetics of cancer: the role of histone methyltransferase, SETDB1, in cancer metastasis - Lu - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Akt methylation by SETDB1 promotes Akt kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The critical role of SETDB1-mediated CCND1/PI3K/AKT pathway via p53-RS di-methylation at K370 in the proliferation of WRL68 cells induced by nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The function of histone methyltransferase SETDB1 and its roles in liver cancer [frontiersin.org]
A Technical Guide to SETDB1-TTD-IN-1 TFA: A Chemical Probe for the SETDB1 Tandem Tudor Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET domain bifurcated protein 1 (SETDB1) is a histone lysine (B10760008) methyltransferase responsible for the di- and trimethylation of histone H3 at lysine 9 (H3K9), a hallmark of transcriptional repression.[1] Its activity is implicated in various cellular processes, and its dysregulation is linked to several cancers.[1][2] A key feature of SETDB1 is its tandem tudor domain (TTD), which recognizes specific histone modifications, guiding the enzyme's catalytic activity.[3] SETDB1-TTD-IN-1 TFA is a potent and selective chemical probe that acts as a competitive ligand for the SETDB1-TTD.[4][5] This guide provides an in-depth overview of its biochemical and cellular activity, along with detailed experimental protocols for its characterization.
Biochemical and Cellular Activity
This compound is a valuable tool for investigating the biological functions of the SETDB1 tandem tudor domain. It binds with high affinity to the SETDB1-TTD, competing with endogenous ligands.[4] Interestingly, rather than inhibiting the methyltransferase activity of SETDB1, it has been shown to increase it.[4][6] In a cellular context, this probe effectively stabilizes the SETDB1-TTD protein and leads to significant changes in gene expression.[4][7]
Data Presentation
Table 1: Binding Affinity and Selectivity of this compound
| Target | Assay | Kd (nM) | Notes |
| SETDB1-TTD | Isothermal Titration Calorimetry (ITC) | 88 | Potent binding to the tandem tudor domain.[3][4] |
| 53BP1 | - | 4,300 | Moderate off-target activity.[4][7] |
| JMJD2A | - | 86,000 | Weak off-target activity.[4][7] |
| Other Tudor Domains (14 tested) | - | >100,000 | High selectivity against other tudor domains.[4][7] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Concentration Range | Effect |
| Cellular Thermal Shift Assay (CETSA) | HEK293T | 2.5-40 µM | Dose-dependent stabilization of SETDB1-TTD protein.[4][7] |
| Gene Expression Analysis (RNA-seq) | THP-1 | 2.5-40 µM (24h) | Significantly affected the expression of 72 genes.[4] |
| In vitro Methyltransferase Assay | - | EC50 = 19 µM | Increases SETDB1 methyltransferase activity.[6] |
Mechanism of Action
This compound functions as a competitive ligand, binding directly to the tandem tudor domain of SETDB1. This interaction prevents the TTD from engaging with its natural histone ligands. Paradoxically, this binding event leads to an allosteric activation of the SETDB1 methyltransferase domain, resulting in increased H3K9 methylation.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of this compound to the SETDB1 tandem tudor domain.
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify the SETDB1 tandem tudor domain (TTD).
-
Prepare a concentrated solution of SETDB1-TTD in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the same buffer to a known concentration.
-
-
ITC Experiment:
-
Load the SETDB1-TTD solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the titration syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with SETDB1 in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture HEK293T cells and transfect with a plasmid expressing Flag-tagged SETDB1-TTD.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 6 hours).
-
-
Heat Treatment and Lysis:
-
Harvest the cells and resuspend in a suitable buffer.
-
Aliquot the cell suspension and heat to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an anti-Flag antibody to detect the stabilized SETDB1-TTD.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.
-
In Vitro Methyltransferase Assay (Radiometric)
Objective: To measure the effect of this compound on the catalytic activity of SETDB1.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant full-length SETDB1, a biotinylated Akt1 peptide substrate, and varying concentrations of this compound in a suitable assay buffer.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine (³H-SAM).
-
-
Incubation and Quenching:
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time.
-
Stop the reaction by adding a quenching solution.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash away unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of methyltransferase activity relative to a vehicle control.
-
Plot the activity as a function of compound concentration and fit the data to determine the EC50 value.
-
Experimental Workflow
The characterization of this compound typically follows a multi-step process, from initial biochemical validation to the assessment of its effects in a cellular environment.
Conclusion
This compound is a well-characterized chemical probe for the tandem tudor domain of SETDB1. Its high potency, selectivity, and demonstrated cellular activity make it an invaluable tool for elucidating the biological roles of SETDB1 and for the development of novel therapeutic agents targeting this important epigenetic regulator. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this probe in their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Gene amplification of the histone methyltransferase SETDB1 contributes to human lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Exploring the Biological Function of SETDB1 with Small Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET Domain Bifurcated 1 (SETDB1), also known as ESET, is a histone H3 lysine (B10760008) 9 (H3K9) methyltransferase that plays a critical role in epigenetic regulation. By catalyzing the di- and tri-methylation of H3K9, SETDB1 is instrumental in gene silencing and the formation of heterochromatin.[1][2][3][4] This enzymatic activity positions SETDB1 as a key regulator of numerous cellular processes, including cell cycle progression, embryonic development, and immune responses.[1][2][4] Consequently, the dysregulation of SETDB1 has been implicated in a variety of human diseases, most notably cancer, where it often functions as an oncogene by suppressing tumor suppressor genes.[1][2][3] This guide provides a comprehensive technical overview of SETDB1's biological functions and explores the use of small molecules to probe its activity, offering valuable insights for researchers and drug development professionals.
Biological Functions of SETDB1
SETDB1's primary role is to deposit repressive methyl marks on H3K9, leading to chromatin compaction and transcriptional repression.[1][2][3][4] This fundamental activity underlies its involvement in a wide array of physiological and pathological processes:
-
Gene Silencing and Chromatin Remodeling: SETDB1-mediated H3K9 methylation creates binding sites for effector proteins like HP1 (Heterochromatin Protein 1), which further promote chromatin condensation and gene silencing.[1] This mechanism is crucial for the stable repression of gene expression.
-
Cell Cycle and Proliferation: SETDB1 influences cell cycle progression and proliferation by regulating the expression of key cell cycle genes.[1][4]
-
Embryonic Development: SETDB1 is essential for early embryonic development, including processes like X-chromosome inactivation.[1][2]
-
Immune Regulation: It plays a role in the development and function of immune cells.[1]
-
Disease Pathogenesis: Aberrant SETDB1 activity is linked to various cancers, including lung, breast, and melanoma, as well as neurological disorders.[1][2]
Small Molecule Modulators of SETDB1
The exploration of SETDB1's functions and its validation as a therapeutic target have been significantly advanced by the discovery of small molecule modulators. These compounds offer powerful tools to dissect its roles in normal physiology and disease.
Quantitative Data on SETDB1 Small Molecule Modulators
A summary of reported small molecules targeting SETDB1, including their type of modulation and available quantitative data, is presented below.
| Compound Name | Target/Mechanism | Modulation | Quantitative Data | Citations |
| (R,R)-59 | Binds to the tandem tudor domain (TTD) of SETDB1. | Allosteric Activator | Kd = 88 nM | [5][6][7][8] |
| VH01 | Putative peptide-competitive inhibitor. | Inhibitor | KD = 3.26 ± 1.71 μM | [9][10] |
| VH06 | Putative peptide-competitive inhibitor. | Inhibitor | KD = 0.232 ± 0.146 μM | [9][10][11] |
| APQ (5-allyloxy-2-(pyrrolidin-1-yl)quinoline) | Binds to lysine and SAM binding sites. | Inhibitor | IC50 = 65 µM | [9][11][12] |
| Mithramycin A | Downregulates SETDB1 expression. | Indirect Inhibitor | - | [2][13][14][15] |
| Paclitaxel | Downregulates SETDB1 expression in a p53-dependent manner. | Indirect Inhibitor | - | [3][16][17] |
| Piperlongumine | Downregulates SETDB1 expression. | Indirect Inhibitor | - | [13] |
| Arsenic Trioxide | Induces degradation of PML, affecting SETDB1 localization and function. | Indirect Inhibitor | - | [18][19][20] |
| BIX-01294 | G9a HMTase inhibitor, also shows activity against SETDB1. | Non-specific Inhibitor | - | [16] |
| UNC0638 | G9a/GLP inhibitor, used to study H3K9 methylation. | Non-specific Inhibitor | - | [21][22][23][24] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of SETDB1's biological functions. Below are protocols for key in vitro and in vivo experiments.
In Vitro Assays
1. SETDB1 Enzymatic Assay (Chemiluminescent)
This assay measures the methyltransferase activity of SETDB1.
-
Principle: A histone H3 peptide substrate is immobilized on a 96-well plate. Recombinant SETDB1, S-adenosylmethionine (SAM, the methyl donor), and the test compound are added. The methylation of the H3 peptide is detected using a specific antibody against methylated H3K9, followed by a secondary HRP-conjugated antibody and a chemiluminescent substrate.
-
Procedure:
-
Prepare the SETDB1 enzyme, substrate, and co-factor solutions.
-
Add the reaction components to the wells of the coated microplate.
-
Incubate to allow the enzymatic reaction to proceed.
-
Wash the plate to remove unreacted components.
-
Add the primary antibody against the methylated substrate and incubate.
-
Wash, then add the HRP-conjugated secondary antibody and incubate.
-
Wash, then add the chemiluminescent substrate and measure the signal using a luminometer.
-
2. Wound Healing (Scratch) Assay
This assay assesses the effect of SETDB1 modulation on cell migration.[22][24][25][26]
-
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.
-
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Replace with fresh media containing the test compound or vehicle control.
-
Image the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a microscope.
-
Quantify the wound closure rate by measuring the change in the width of the scratch over time.
-
3. Transwell Migration and Invasion Assay
This assay quantifies the migratory and invasive potential of cells.[1][11][12][17][27][28]
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. Migratory cells move through the pores to the lower side of the membrane. For invasion assays, the membrane is coated with an extracellular matrix (e.g., Matrigel), which cells must degrade to migrate.
-
Procedure:
-
(For invasion assay) Coat the Transwell inserts with Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium and seed them into the upper chamber.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for a suitable period (e.g., 24-48 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope to quantify migration/invasion.
-
4. Co-Immunoprecipitation (Co-IP)
This technique is used to identify protein-protein interactions with SETDB1.[7][13]
-
Principle: An antibody specific to a "bait" protein (e.g., SETDB1) is used to pull down the protein from a cell lysate. Any proteins that are bound to the bait protein ("prey") will also be pulled down.
-
Procedure:
-
Lyse cells to release proteins while preserving protein-protein interactions.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the lysate with an antibody specific to the bait protein.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.
-
In Vivo Models
1. Xenograft Mouse Model
This model is used to study the effect of SETDB1 on tumor growth in a living organism.[6][8][10][14][21][23][29]
-
Principle: Human cancer cells are injected into immunocompromised mice, where they form tumors. The growth of these tumors can be monitored, and the effects of therapeutic agents can be assessed.
-
Procedure:
-
Culture human cancer cells with modified SETDB1 expression (e.g., knockdown or overexpression).
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor formation.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
2. SETDB1 Knockout Mouse Model
This model is used to study the physiological and developmental roles of SETDB1.[19][20][26][30]
-
Principle: The Setdb1 gene is genetically deleted or conditionally inactivated in mice to study the resulting phenotype.
-
Procedure:
-
Generate mice with a conditional allele of Setdb1 (e.g., loxP sites flanking a critical exon).
-
Cross these mice with a strain expressing Cre recombinase under the control of a tissue-specific or inducible promoter to achieve targeted gene deletion.
-
Analyze the resulting knockout mice for developmental, physiological, and behavioral phenotypes.
-
Isolate tissues and cells for molecular analyses (e.g., Western blotting for SETDB1 protein, analysis of H3K9 methylation levels).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological networks in which SETDB1 participates is essential for a deeper understanding of its function.
SETDB1 in the Wnt Signaling Pathway
SETDB1 has been shown to positively regulate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[5][6][10][15][23]
References
- 1. corning.com [corning.com]
- 2. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 3. Wound healing assay | Abcam [abcam.com]
- 4. AKT methylation by SETDB1 promotes AKT kinase activity and oncogenic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SETDB1 accelerates tumourigenesis by regulating the WNT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SETDB1-mediated methylation of Akt promotes its K63-linked ubiquitination and activation leading to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. Canonical Wnt signalling regulates nuclear export of Setdb1 during skeletal muscle terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Akt methylation by SETDB1 promotes Akt kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 18. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 19. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 20. researchgate.net [researchgate.net]
- 21. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 22. med.virginia.edu [med.virginia.edu]
- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 24. researchgate.net [researchgate.net]
- 25. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 26. Histone methyltransferase SETDB1 safeguards mouse fetal hematopoiesis by suppressing activation of cryptic enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio.libretexts.org [bio.libretexts.org]
- 28. mdpi.com [mdpi.com]
- 29. Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
SETDB1-TTD-IN-1 TFA selectivity profile against other methyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET domain bifurcated 1 (SETDB1), a histone lysine (B10760008) methyltransferase, is a key epigenetic regulator involved in gene silencing and the maintenance of chromatin structure. Its overexpression has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. SETDB1-TTD-IN-1 TFA is a potent and selective ligand that targets the tandem tudor domain (TTD) of SETDB1. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailed experimental methodologies, and its role within key signaling pathways.
Selectivity Profile of this compound
This compound is a high-affinity ligand for the tandem tudor domain of SETDB1. Its selectivity has been primarily characterized through binding assays against a panel of other tudor domain-containing proteins.
Binding Affinity and Selectivity
This compound demonstrates significant selectivity for the SETDB1-TTD. It binds with a dissociation constant (Kd) of 88 nM.[1][2] Its binding affinity for other tudor domains is considerably lower, indicating a high degree of selectivity. For instance, its affinity for 53BP1 and JMJD2A is in the micromolar range, and it shows no significant activity against 14 other tested tudor domains at concentrations over 100 μM.[1][2]
| Target | Dissociation Constant (Kd) |
| SETDB1-TTD | 88 nM |
| 53BP1 | 4.3 μM |
| JMJD2A | 86 μM |
| 14 Other Tudor Domains | >100 μM |
Table 1: Binding Selectivity of this compound against a Panel of Tudor Domains.
Effect on Methyltransferase Activity
It is important to note that this compound is not an inhibitor of SETDB1's methyltransferase activity. Instead, it has been shown to be a positive allosteric modulator, meaning it increases the enzymatic activity of SETDB1.[1][3]
Currently, a broad selectivity profile detailing the effect of this compound on the enzymatic activity of other methyltransferases is not available in the public domain. Such studies are crucial for a complete understanding of its off-target effects. However, similar compounds have been profiled against large panels of methyltransferases, suggesting a standard methodology exists for such an evaluation.[4][5]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the selectivity and binding of this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a quantitative technique used to measure the heat changes that occur upon biomolecular interactions. It directly determines the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation:
-
The target protein (e.g., purified SETDB1-TTD) and the ligand (this compound) are prepared in an identical, matched buffer to minimize heats of dilution.[6]
-
The protein is typically placed in the sample cell at a concentration of approximately 10 µM, while the ligand is loaded into the syringe at a 10-fold higher concentration (e.g., 100 µM).[7]
-
-
Instrumentation and Setup:
-
An isothermal titration calorimeter is equilibrated at the desired temperature (e.g., 25°C).
-
The sample cell is filled with the protein solution, and the injection syringe is filled with the ligand solution.
-
-
Titration:
-
A series of small, precise injections of the ligand into the sample cell are performed.
-
The heat change associated with each injection is measured. The initial injections result in a larger heat change as most of the ligand binds to the protein. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution.[7]
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to determine the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH.[7]
-
Radiometric Methyltransferase Activity Assay
Radiometric assays are a highly sensitive method for measuring the activity of methyltransferases by tracking the transfer of a radiolabeled methyl group.
Methodology:
-
Reaction Mixture Preparation:
-
The reaction is typically carried out in a 96-well plate.
-
Each well contains the methyltransferase enzyme (e.g., SETDB1), its substrate (e.g., a histone H3 peptide), the compound to be tested (this compound), and the methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).[8]
-
-
Reaction Incubation:
-
The reaction is initiated by the addition of the enzyme or substrate.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.
-
-
Reaction Termination and Separation:
-
The reaction is stopped, often by the addition of a strong acid or by spotting the reaction mixture onto a filter paper.
-
Unincorporated [³H]-SAM is separated from the radiolabeled substrate. This is commonly achieved by washing the filter paper, which captures the larger substrate while the smaller [³H]-SAM is washed away.
-
-
Detection and Quantification:
-
A scintillation cocktail is added to the filter paper or the wells of a scintillation plate.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The level of radioactivity is directly proportional to the enzymatic activity of the methyltransferase.
-
Experimental Workflow Visualization
Caption: Workflow for determining the binding and enzymatic selectivity of a compound.
SETDB1 Signaling Pathways
SETDB1 plays a crucial role in several signaling pathways that are fundamental to cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
Wnt/β-catenin Pathway
The Wnt signaling pathway is critical for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is frequently observed in cancer. SETDB1 has been shown to positively regulate the Wnt/β-catenin pathway.[9][10][11] Overexpression of SETDB1 leads to increased nuclear accumulation of β-catenin, a key transcriptional co-activator in this pathway. This, in turn, promotes the expression of Wnt target genes, such as c-MYC and Cyclin D1, driving cell proliferation.[12] In some contexts, SETDB1 can directly methylate β-catenin, further influencing its activity and stability.[13]
Caption: SETDB1 positively regulates Wnt signaling by promoting β-catenin activity.
p53 and Akt Pathways
SETDB1 is also a key regulator of the p53 and Akt signaling pathways, both of which are central to cancer biology.
-
p53 Pathway: The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. SETDB1 can negatively regulate p53. It has been shown to methylate p53, which can lead to its degradation and a reduction in its tumor-suppressive functions.[14] Additionally, SETDB1 can repress the transcription of the p53 gene.[10] By diminishing p53 activity, SETDB1 overexpression can promote cancer cell survival and proliferation.[9][11]
-
Akt Pathway: The PI3K/Akt pathway is a major signaling cascade that promotes cell survival, growth, and proliferation. SETDB1 can directly methylate and activate Akt.[15] This methylation event promotes the phosphorylation and subsequent activation of Akt, leading to the stimulation of downstream pro-survival signals.[15]
Caption: SETDB1 inhibits p53 and activates Akt to promote cell survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and Selective SETDB1 Covalent Negative Allosteric Modulator Reduces Methyltransferase Activity in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and selective SETDB1 covalent negative allosteric modulator reduces methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. reactionbiology.com [reactionbiology.com]
- 9. SETDB1 accelerates tumourigenesis by regulating the WNT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. SETDB1 confers colorectal cancer metastasis by regulation of WNT/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Akt methylation by SETDB1 promotes Akt kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SETDB1-TTD-IN-1 TFA in Cellular Assays
For Research Use Only
Introduction
SETDB1 (SET domain bifurcated 1) is a histone lysine (B10760008) methyltransferase responsible for the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3), epigenetic marks associated with transcriptional repression. Beyond its role in chromatin modification, SETDB1 also methylates non-histone proteins, thereby influencing key cellular signaling pathways. Aberrant SETDB1 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic development.
SETDB1-TTD-IN-1 TFA is a potent and selective ligand that binds to the tandem tudor domain (TTD) of SETDB1.[1][2] Notably, it acts as a positive allosteric modulator, enhancing the methyltransferase activity of SETDB1.[1][2] This compound serves as a valuable chemical probe to investigate the cellular functions of SETDB1 and to explore the therapeutic potential of modulating its activity.
These application notes provide detailed protocols for utilizing this compound in a range of cellular assays to probe its effects on target engagement, downstream signaling, and cellular phenotypes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, providing a quick reference for experimental design.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Binding Affinity (Kd) | 88 nM | Isothermal Titration Calorimetry (ITC) | Purified Protein | [1][2] |
| Cellular Target Engagement | 2.5 - 40 µM | Cellular Thermal Shift Assay (CETSA) | HEK293T | [1] |
| Effect on Gene Expression | 2.5 - 40 µM (24h) | Gene Expression Profiling | THP-1 | [1] |
I. Cellular Target Engagement
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle relies on the ligand-induced thermal stabilization of the target protein.
-
Cell Culture and Treatment:
-
Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency. For robust detection, transiently transfect cells with a plasmid encoding FLAG-tagged SETDB1-TTD 24 hours prior to the experiment.
-
On the day of the experiment, detach the cells and resuspend them in fresh culture medium at a concentration of 2 x 106 cells/mL.
-
In separate tubes, treat the cell suspension with this compound at various concentrations (e.g., 1, 5, 10, 25, 40 µM) and a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator.
-
-
Heat Treatment:
-
Aliquot 100 µL of each cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control (room temperature).
-
-
Cell Lysis:
-
Transfer the contents of the PCR tubes to microcentrifuge tubes.
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of each supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the levels of soluble FLAG-tagged SETDB1-TTD using an anti-FLAG antibody.
-
Binding of this compound is expected to stabilize the SETDB1-TTD protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control. This is visualized as a shift in the melting curve to the right.
II. Downstream Signaling Pathways
SETDB1 has been shown to influence several signaling pathways, most notably the Akt and Wnt/β-catenin pathways. The following protocols can be used to assess the impact of this compound on these pathways.
A. Akt Pathway Activation (Western Blot)
SETDB1 can methylate Akt, leading to its activation, which is marked by phosphorylation at key residues such as Threonine 308 (Thr308) and Serine 473 (Ser473).
-
Cell Culture and Treatment:
-
Seed HEK293T or another suitable cell line in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours before treatment.
-
Treat the cells with this compound at desired concentrations (e.g., 1, 5, 10, 25 µM) or vehicle for 4-6 hours.
-
Stimulate the cells with a growth factor such as insulin (B600854) (100 nM) or IGF-1 (50 ng/mL) for 15-30 minutes to induce Akt phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Thr308 or Ser473) and total Akt (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
An increase in the ratio of phospho-Akt to total Akt in cells treated with this compound compared to the vehicle control would indicate an enhancement of Akt pathway activation.
B. Wnt/β-catenin Pathway Activity (Luciferase Reporter Assay)
SETDB1 can positively regulate the Wnt/β-catenin signaling pathway. The TOP/FOPflash reporter assay is a standard method to quantify the activity of this pathway.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
When cells reach 70-80% confluency, co-transfect them with either the TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated, inactive binding sites) reporter plasmid, along with a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.
-
-
Compound Treatment and Pathway Activation:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle.
-
To activate the Wnt pathway, treat the cells with a Wnt agonist such as Wnt3a conditioned medium or CHIR99021 (a GSK3β inhibitor).
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the TOPflash and FOPflash firefly luciferase readings to the Renilla luciferase readings. The ratio of normalized TOPflash to FOPflash activity represents the Wnt pathway-specific transcriptional activation. An increase in this ratio in the presence of this compound would suggest a positive modulation of the Wnt pathway.
III. Cellular Phenotypes
A. Cell Proliferation Assay (Crystal Violet Staining)
Given the role of the Akt and Wnt pathways in cell growth, assessing the effect of this compound on cell proliferation is a key phenotypic readout.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., a cancer cell line with known SETDB1 expression) in a 96-well plate at an appropriate density to ensure they do not reach full confluency during the experiment.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 48, 72, or 96 hours) at 37°C.
-
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin or 100% methanol (B129727) for 15 minutes at room temperature.
-
Remove the fixative and allow the plate to dry completely.
-
Add 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Solubilize the stain by adding 10% acetic acid or methanol to each well.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable, adherent cells. An increase in absorbance in treated wells compared to control wells would indicate that this compound promotes cell proliferation.
References
Application Notes and Protocols for SETDB1-TTD-IN-1 TFA In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
SETDB1 (SET Domain Bifurcated Histone Lysine (B10760008) Methyltransferase 1), also known as KMT1E, is a histone methyltransferase crucial for the methylation of histone H3 on lysine 9 (H3K9), a mark primarily associated with gene silencing.[1][2][3] Beyond its role in chromatin regulation, SETDB1 also methylates non-histone proteins, thereby influencing a variety of signaling pathways implicated in cancer and other diseases.[1][2] SETDB1-TTD-IN-1 TFA is a potent and selective ligand for the tandem tudor domain (TTD) of SETDB1.[4][5][6] Unlike an inhibitor, this compound functions as an allosteric activator, increasing the methyltransferase activity of SETDB1.[4][5][6] These application notes provide detailed protocols for the in vitro use of this compound to investigate its effects on SETDB1 target engagement, enzymatic activity, and downstream cellular processes.
Compound Information and Quantitative Data
This compound is a valuable tool for elucidating the biological functions of the SETDB1 TTD and the consequences of enhanced SETDB1 methyltransferase activity. Below is a summary of its key quantitative data.
| Parameter | Value | Cell Lines/System | Reference |
| Binding Affinity (Kd) | 88 nM | In vitro (SETDB1-TTD) | [4][5][6] |
| Effective Concentration | 2.5 - 40 µM | HEK293T cells (protein stabilization) | [4][5][6] |
| Effective Concentration | 2.5 - 40 µM | THP-1 cells (gene expression changes) | [4][5][6] |
| Off-Target Activity (Kd) | 53BP1: 4.3 µM, JMJD2A: 86 µM | In vitro | [4][6] |
Signaling Pathways and Experimental Workflow
SETDB1 is a critical regulator of multiple signaling pathways central to cancer biology. Understanding these pathways is essential for contextualizing the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. SETDB1 fuels the lung cancer phenotype by modulating epigenome, 3D genome organization and chromatin mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for SETDB1-TTD-IN-1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
SETDB1 (SET Domain Bifurcated 1) is a histone lysine (B10760008) methyltransferase that plays a critical role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3). Overexpression of SETDB1 is implicated in the progression of numerous cancers, where it facilitates the silencing of tumor suppressor genes and promotes cell proliferation and survival. Consequently, SETDB1 has emerged as a promising therapeutic target in oncology.
SETDB1-TTD-IN-1 TFA, also referred to as (R,R)-59, is a potent and selective small molecule ligand that targets the Tandem Tudor Domain (TTD) of SETDB1.[1][2][3] Unlike an inhibitor, this compound is a unique chemical probe that acts as a positive allosteric modulator . By binding to the TTD, it enhances the methyltransferase activity of SETDB1.[1][2][4] This makes it a valuable tool for elucidating the downstream consequences of SETDB1 activation and for studying the functional role of the TTD in regulating SETDB1's catalytic function.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in both in vitro and conceptual in vivo studies.
Mechanism of Action
This compound is an endogenous binder competitive ligand that selectively binds to the SETDB1 Tandem Tudor Domain with high affinity.[1][2][3] The TTD is a "reader" domain that typically recognizes specific histone marks, guiding the enzyme's localization and activity.
Recent studies have revealed that the binding of SETDB1-TTD-IN-1 to the TTD induces a conformational change in the SETDB1 protein, leading to an enhancement of its catalytic activity. This has been specifically demonstrated through the increased methylation of non-histone substrates, such as Akt1.[5] The subsequent phosphorylation and activation of Akt, a key node in cell survival and proliferation pathways, suggests that this compound can be used to study the gain-of-function effects of SETDB1 activity in various cellular contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SETDB1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SETDB1-TTD-IN-1 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SETDB1-TTD-IN-1 TFA, a potent and selective ligand for the tandem tudor domain (TTD) of SET domain bifurcated protein 1 (SETDB1), in cell culture experiments. SETDB1 is a histone methyltransferase implicated in various cellular processes and diseases, making it a key target for therapeutic development.
Introduction to this compound
This compound is a competitive inhibitor of the SETDB1 tandem tudor domain (TTD), with a binding affinity (Kd) of 88 nM.[1] Paradoxically, while it binds to the TTD, it has been shown to increase the methyltransferase activity of SETDB1.[1][2] This compound has been utilized in cell lines such as HEK293T and the human acute monocytic leukemia cell line, THP-1, at effective concentrations ranging from 2.5 to 40 µM.[1][2] In THP-1 cells, treatment with this compound for 24 hours significantly altered the expression of 72 genes.[1][2]
Mechanism of Action and Signaling Pathway
SETDB1 is a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression and heterochromatin formation.[3][4] It plays a crucial role in gene silencing and is involved in several key signaling pathways.
SETDB1 Signaling Pathway:
SETDB1 is recruited to specific genomic loci through its interaction with various proteins, including KRAB-zinc finger proteins (KRAB-ZFPs) and the corepressor KAP1 (also known as TRIM28).[3][5] Once recruited, SETDB1 methylates H3K9, leading to the recruitment of heterochromatin protein 1 (HP1) and subsequent gene silencing.
Beyond its role in histone methylation, SETDB1 can also methylate non-histone proteins, thereby influencing other signaling pathways. For instance, SETDB1 can methylate and activate Akt, a key kinase in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][6][7] Additionally, SETDB1 has been shown to regulate the Wnt signaling pathway.[8]
Caption: SETDB1 signaling pathway and the action of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference(s) |
| Binding Affinity (Kd) | 88 nM | - | [1] |
| Effective Concentration | 2.5 - 40 µM | HEK293T, THP-1 | [1][2] |
| Effect on Gene Expression | Significantly affects 72 genes | THP-1 | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For a 10 mM stock, dissolve 5.84 mg of this compound (assuming a molecular weight of 583.6 g/mol for the TFA salt) in 1 mL of DMSO.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Culture and Treatment
Materials:
-
HEK293T or THP-1 cells
-
Appropriate cell culture medium (e.g., DMEM for HEK293T, RPMI-1640 for THP-1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
Protocol:
-
Culture cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working concentrations of this compound by diluting the 10 mM stock solution in fresh culture medium. A final DMSO concentration of ≤0.1% is recommended to minimize solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Caption: General workflow for cell treatment with this compound.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells treated with a range of this compound concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 20, 40 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Materials:
-
Cell lysates from treated and control cells
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SETDB1, anti-H3K9me3, anti-Akt, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells and determine the protein concentration of the lysates.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended starting dilutions for primary antibodies are typically between 1:500 and 1:2000, but should be optimized for each antibody.[9][10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10000 dilution) for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize the protein levels.
Gene Expression Analysis (RT-qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (for target genes and a housekeeping gene)
-
qPCR instrument
Protocol:
-
Treat cells with this compound or vehicle control as described in section 4.2.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting SETDB1 in cancer and immune regulation: Potential therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SETDB1 induces lenalidomide resistance in multiple myeloma cells via epithelial‑mesenchymal transition and PI3K/AKT pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.abclonal.com [static.abclonal.com]
- 10. SETDB1 antibody (11231-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for SETDB1-TTD-IN-1 TFA in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SETDB1 (SET domain bifurcated 1) is a histone methyltransferase crucial for gene silencing through the methylation of histone H3 at lysine (B10760008) 9 (H3K9), a hallmark of repressive heterochromatin.[1][2] Dysregulation of SETDB1 activity is implicated in various cancers, making it a significant target for therapeutic development. SETDB1-TTD-IN-1 TFA is a potent and selective ligand for the tandem tudor domain (TTD) of SETDB1.[3][4] Interestingly, this compound has been shown to act as a positive allosteric modulator, increasing the methyltransferase activity of SETDB1.[3][5]
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins and post-translational histone modifications. This document provides detailed application notes and protocols for utilizing this compound in ChIP assays to study its effects on SETDB1's chromatin occupancy and H3K9 methylation patterns.
Product Information
| Product Name | This compound |
| Target | SET domain bifurcated protein 1 tandem tudor domain (SETDB1-TTD) |
| Reported Activity | Potent and selective ligand that increases SETDB1 methyltransferase activity.[3][4][5] |
| Chemical Nature | Small molecule |
| Formulation | Trifluoroacetate (TFA) salt |
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity and Selectivity
| Target | Binding Constant (Kd) | Notes |
| SETDB1-TTD | 88 nM [3][4] | High-affinity binder. |
| 53BP1 | 4.3 µM[3][4] | Significantly lower affinity compared to SETDB1-TTD. |
| JMJD2A | 86 µM[3][4] | Very low affinity. |
| Other Tudor Domains (14 tested) | >100 µM[3][4] | Demonstrates high selectivity. |
Table 2: Recommended Concentration Range for Cellular Assays
| Assay Type | Cell Lines | Concentration Range | Treatment Time | Reference |
| Protein Stabilization | HEK293T | 2.5-40 µM | Not specified | [3][4] |
| Gene Expression Analysis | THP-1 | 2.5-40 µM | 24 hours | [3][4] |
| ChIP (Recommended Starting Range) | User-defined | 1-20 µM | 6-24 hours | Based on available data, optimization is required. |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent and selective SETDB1 covalent negative allosteric modulator reduces methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SETDB1-TTD-IN-1 TFA in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SETDB1 (SET domain bifurcated histone lysine (B10760008) methyltransferase 1), also known as KMT1E, is a crucial histone H3 lysine 9 (H3K9) methyltransferase that plays a pivotal role in gene silencing and the regulation of chromatin structure.[1][2] By catalyzing the di- and trimethylation of H3K9, SETDB1 is instrumental in the formation of heterochromatin, leading to transcriptional repression.[2] Dysregulation of SETDB1 activity has been implicated in the pathogenesis of various diseases, including cancer, making it an attractive target for therapeutic development.[3][4]
SETDB1-TTD-IN-1 TFA is a potent and selective ligand that binds to the tandem tudor domain (TTD) of SETDB1 with a high affinity.[5][6] Unlike an inhibitor, this compound has been shown to increase the methyltransferase activity of SETDB1.[5][6] This unique mechanism of action makes this compound a valuable tool for elucidating the downstream effects of enhanced SETDB1 activity on gene expression and cellular signaling pathways. These application notes provide detailed protocols for utilizing this compound in gene expression analysis.
Mechanism of Action
This compound is a competitive ligand for the endogenous binders of the SETDB1 tandem tudor domain (TTD).[5][6] By binding to the TTD, it enhances the methyltransferase activity of SETDB1, leading to increased methylation of its substrates, including histone H3 at lysine 9 (H3K9) and non-histone proteins such as Akt.[5][6][7] This enhanced enzymatic activity can modulate the expression of target genes and influence various signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: Binding Affinity and Selectivity
| Target Domain | Compound | Kd | Notes |
| SETDB1-TTD | This compound | 88 nM | Potent and selective binder.[5][6] |
| 53BP1 | This compound | 4.3 µM | Shows some off-target activity at higher concentrations.[5] |
| JMJD2A | This compound | 86 µM | Minimal off-target activity.[5] |
| Other Tudor Domains (14 tested) | This compound | >100 µM | Highly selective over other tudor domains.[5] |
Table 2: Cellular Activity
| Cell Line | Concentration Range | Duration | Observed Effect | Reference |
| HEK293T | 2.5-40 µM | Not Specified | Dose-dependent stabilization of the SETDB1-TTD protein.[5] | |
| THP-1 (human acute monocytic leukemia) | 2.5-40 µM | 24 hours | Significantly affected the expression of 72 genes.[5] | |
| MDA-MB-231 (triple-negative breast cancer) | Not Specified | Not Specified | Promotes cell proliferation.[7] |
Signaling Pathways and Experimental Workflows
SETDB1 Signaling Pathways
SETDB1 is a critical regulator of several key signaling pathways implicated in cell proliferation, survival, and tumorigenesis. Understanding these pathways is essential for designing and interpreting experiments using this compound.
SETDB1 integrates with Akt, WNT, and p53 signaling pathways.
Experimental Workflow for Gene Expression Analysis
A typical workflow for analyzing the effects of this compound on gene expression is outlined below.
Workflow for gene expression analysis using this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., HEK293T, THP-1, or a cancer cell line with known SETDB1 expression)
-
Complete cell culture medium
-
This compound (prepare a stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 60-80% confluent at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 20, 40 µM) to determine the optimal concentration for your cell line and experimental endpoint.[5]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO). Ensure the final concentration of DMSO is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).
-
Incubation: Incubate the cells for the desired period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment duration. For initial gene expression studies in THP-1 cells, a 24-hour incubation has been shown to be effective.[5]
-
Harvesting: After incubation, harvest the cells for downstream applications such as RNA or protein extraction.
RNA Extraction and Reverse Transcription-Quantitative PCR (RT-qPCR)
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Extraction: Lyse the treated and control cells and extract total RNA according to the manufacturer's protocol of your chosen method. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.
-
RT-qPCR: Perform qPCR using a suitable master mix and primers for your genes of interest. Include a housekeeping gene for normalization. A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Western Blot Analysis for Histone Methylation and Protein Expression
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me3, anti-Total Histone H3, anti-SETDB1, anti-p-Akt, anti-Akt, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer. For histone analysis, a nuclear extraction protocol may be preferred.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Total Histone H3 for H3K9me3, or a housekeeping protein like GAPDH or β-actin for other proteins).
Troubleshooting
-
Low or no effect of the compound:
-
Verify the activity of the compound.
-
Optimize the concentration and treatment duration for your specific cell line.
-
Ensure the target protein (SETDB1) is expressed in your cell line.
-
-
High cell toxicity:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the compound.
-
Reduce the concentration or incubation time.
-
Ensure the DMSO concentration is not toxic to the cells.
-
-
Inconsistent results:
-
Maintain consistent cell culture conditions, including cell passage number and confluency.
-
Ensure accurate pipetting and reagent preparation.
-
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of SETDB1. By increasing the methyltransferase activity of SETDB1, this compound allows for the detailed study of its impact on gene expression and cellular signaling. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies. As with any experimental system, optimization of the provided protocols for specific cell lines and research questions is recommended for achieving robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. SETDB1 induces lenalidomide resistance in multiple myeloma cells via epithelial‑mesenchymal transition and PI3K/AKT pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SETDB1-TTD-IN-1 TFA for Studying Protein-Protein Interactions
Product Name: SETDB1-TTD-IN-1 TFA ((R,R)-59)
Catalogue Number: HY-141539A (MedChemExpress)
For Research Use Only.
Introduction
SETDB1 (SET domain bifurcated 1), also known as KMT1E, is a histone methyltransferase crucial for gene silencing through the methylation of histone H3 at lysine (B10760008) 9 (H3K9).[1] Beyond its role in chromatin modification, SETDB1 is increasingly recognized for its non-histone protein methylation activities and its involvement in key signaling pathways implicated in cancer and immune regulation.[2][3] The protein contains a unique tandem tudor domain (TTD) that recognizes and binds to specific histone marks, mediating protein-protein interactions.[4][5]
This compound is a potent and selective small molecule ligand that binds to the tandem tudor domain (TTD) of SETDB1.[6][7] Initially identified as a competitive inhibitor of the TTD, further studies revealed its unexpected function as a positive allosteric modulator, increasing the methyltransferase activity of SETDB1.[3][8] This dual characteristic makes this compound a unique chemical probe to investigate the intricate roles of SETDB1's TTD in mediating protein-protein interactions and its subsequent functional consequences on the catalytic activity of the SET domain. These application notes provide detailed protocols for utilizing this compound to study SETDB1 protein-protein interactions and its impact on cellular signaling pathways.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Binding Target | SETDB1 Tandem Tudor Domain (TTD) | [6][7] |
| Binding Affinity (Kd) | 88 nM | [6][7] |
| In Vitro EC50 (Akt1 methylation) | 19 µM | [9] |
| Cellular EC50 (Akt1 activation) | ~5 µM | [9] |
| Selectivity | Shows some activity for 53BP1 (Kd = 4.3 µM) and JMJD2A (Kd = 86 µM). No significant activity against 14 other tested tudor domains (Kd > 100 µM). | [6][10] |
| Cellular Effect | Dose-dependently stabilizes SETDB1-TTD protein in HEK293T cells (2.5-40 µM). | [6][7] |
Mechanism of Action
This compound acts as a chemical probe for the SETDB1 tandem tudor domain. By binding to the TTD, it can be used to investigate the role of this domain in mediating interactions with other proteins. While it was initially designed as an inhibitor of TTD-histone interactions, it has been shown to allosterically enhance the methyltransferase activity of the SET domain, particularly towards non-histone substrates like Akt1.[3][9] This makes it a valuable tool for dissecting the relationship between the reader and writer functions of SETDB1.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Study SETDB1 Protein Interactions
This protocol describes how to investigate the effect of this compound on the interaction between SETDB1 and its known binding partner, Akt1.
Materials:
-
HEK293T or other suitable cell line
-
This compound (dissolved in DMSO)
-
Primary antibodies: anti-SETDB1, anti-Akt1, and Rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293T cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with 2-4 µg of anti-SETDB1 antibody or Rabbit IgG control overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Wash Buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-Akt1 and anti-SETDB1 antibodies to detect the co-immunoprecipitated proteins.
-
In Vitro Methyltransferase Assay
This protocol is to assess the effect of this compound on the methyltransferase activity of SETDB1 towards a non-histone substrate like Akt1.[9][11]
Materials:
-
Recombinant full-length SETDB1
-
Recombinant Akt1 protein or a peptide substrate (e.g., Akt1-K64 peptide)
-
This compound (dissolved in DMSO)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Methyltransferase assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)
-
Scintillation counter and cocktail
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing methyltransferase assay buffer, recombinant SETDB1, and the Akt1 substrate.
-
Add varying concentrations of this compound or DMSO vehicle control.
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
-
Initiation of Methylation Reaction:
-
Start the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Detection of Methylation:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the methylated proteins by autoradiography or quantify the incorporated radioactivity by scintillation counting of the excised gel band corresponding to Akt1.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to SETDB1 in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[7][12]
Materials:
-
HEK293T cells
-
This compound (dissolved in DMSO)
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Cell Treatment:
-
Treat HEK293T cells with this compound (e.g., 30 µM) or DMSO vehicle control for 1 hour.[7]
-
-
Heating:
-
Harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Analysis:
-
Analyze the soluble protein fractions by Western blotting using an anti-SETDB1 antibody.
-
Quantify the band intensities and plot the percentage of soluble SETDB1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Signaling Pathways and Visualization
SETDB1 is implicated in several signaling pathways, most notably the Akt and Wnt pathways.[2][13] this compound can be used to probe the functional consequences of modulating SETDB1 activity within these pathways.
SETDB1-Akt Signaling Pathway
SETDB1 can directly methylate Akt1 at lysine 64, which promotes its phosphorylation and activation.[3][14] This activation is a key step in the PI3K/Akt signaling cascade, which is crucial for cell proliferation and survival.[15][16]
Caption: SETDB1-mediated methylation and activation of the Akt signaling pathway.
SETDB1-Wnt Signaling Pathway
SETDB1 has been shown to positively regulate the Wnt/β-catenin signaling pathway, leading to the accumulation of nuclear β-catenin and the transcription of Wnt target genes like c-MYC and Cyclin D1, which promote tumorigenesis.[8][10][13]
Caption: Proposed role of SETDB1 in the activation of the Wnt/β-catenin signaling pathway.
Experimental Workflow for Studying Protein-Protein Interactions
The following diagram illustrates a typical workflow for investigating the effect of this compound on protein-protein interactions.
Caption: Workflow for investigating protein-protein interactions using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, Activity and Function of the SETDB1 Protein Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SETDB1 - Wikipedia [en.wikipedia.org]
- 5. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SETDB1-mediated methylation of Akt promotes its K63-linked ubiquitination and activation leading to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Akt methylation by SETDB1 promotes Akt kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: SETDB1-TTD-IN-1 TFA in Cancer Cell Lines
For Research Use Only.
Introduction
SET Domain Bifurcated Histone Lysine (B10760008) Methyltransferase 1 (SETDB1) is a critical epigenetic regulator that primarily catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression.[1][2] In numerous cancer types, including lung, liver, colon, and breast cancer, SETDB1 is overexpressed and its increased activity is correlated with poor patient prognosis.[2][3] SETDB1 contributes to tumorigenesis by silencing tumor suppressor genes like p53 and p21, promoting cell proliferation and survival through pathways such as AKT activation, and facilitating invasion and metastasis.[4][5] Consequently, SETDB1 has emerged as a promising therapeutic target for cancer intervention.[3][5]
SETDB1-TTD-IN-1 TFA, also known as (R,R)-59, is a potent and selective ligand for the tandem tudor domain (TTD) of SETDB1, exhibiting a high affinity with a dissociation constant (Kd) of 88 nM.[6][7][8] The TTD of SETDB1 is a "reader" domain that recognizes specific histone modifications, contributing to the enzyme's localization and activity.[9] Contrary to a typical inhibitor, this compound functions as a positive allosteric modulator, increasing the methyltransferase activity of SETDB1.[6][9] Specifically, it has been shown to promote the SETDB1-mediated methylation of AKT1 at lysine 64, leading to its activation and a subsequent increase in cancer cell proliferation.[9]
These application notes provide detailed protocols for utilizing this compound as a research tool to investigate the cellular consequences of SETDB1 activation in cancer cell lines.
Product Information
| Characteristic | Value | Reference |
| Product Name | This compound | [6] |
| Synonyms | (R,R)-59 | [9] |
| Target | SETDB1 Tandem Tudor Domain (TTD) | [6][7] |
| Mechanism of Action | Positive Allosteric Modulator / Activator | [9] |
| Binding Affinity (Kd) | 88 ± 45 nM (ITC) | [10][11] |
| Solubility | Soluble in DMSO | [12] |
| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | [1] |
Quantitative Data Summary
The following tables summarize the reported effects of this compound in various assays.
Table 1: In Vitro Activity
| Assay Type | Substrate | Concentration of (R,R)-59 | Effect | Reference |
| Methyltransferase Assay | Akt1-K64 (aa 59-80) peptide | 100 µM | Up to 50% increase in SETDB1-FL activity | [5] |
| Methyltransferase Assay | Akt1-K64 (aa 59-80) peptide | EC50 = 19 µM | Dose-dependent increase in methylation | [5] |
Table 2: Cellular Activity
| Cell Line | Assay Type | Concentration | Duration | Effect | Reference |
| HEK293T | Cellular Thermal Shift Assay (CETSA) | 2.5 - 40 µM | Not specified | Dose-dependent stabilization of SETDB1-TTD protein | [1] |
| THP-1 (Human Acute Monocytic Leukemia) | Gene Expression Analysis | 2.5 - 40 µM | 24 hours | Significantly affected the expression of 72 genes | [1] |
| HEK293T (transfected with HA-Akt1) | Western Blot | Dose-dependent | 24 hours | Increased Akt1 trimethylation and T308 phosphorylation | [9] |
| DLD1 (transfected with lenti-viral Akt1) | Western Blot | Dose-dependent | Not specified | Increased methylated and phosphorylated Akt1 | [9] |
| Breast Cancer Cells | Cell Proliferation Assay | Dose-dependent | 72 hours | Stimulated cell proliferation | [3][5] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. library.search.gonzaga.edu [library.search.gonzaga.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evidence of a synthetic lethality interaction between SETDB1 histone methyltransferase and CHD4 chromatin remodeling protein in a triple negative breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe (R,R)-59 | Chemical Probes Portal [chemicalprobes.org]
- 11. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SETDB1-TTD-IN-1 | SETDB1-TTD Inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for SETDB1-TTD-IN-1 TFA Treatment in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SETDB1-TTD-IN-1 TFA, a potent and selective ligand for the tandem tudor domain (TTD) of SET Domain Bifurcated 1 (SETDB1), in primary cell culture. This document outlines the mechanism of action, provides detailed protocols for experimental assays, and offers guidance for optimizing treatment conditions for various primary cell types.
Introduction
SETDB1 is a histone methyltransferase that plays a critical role in gene silencing and has been implicated in various physiological and pathological processes, including cancer and neurological disorders. This compound is a valuable chemical tool for investigating the biological functions of SETDB1. It is important to note that this compound is not an inhibitor but rather a positive modulator that increases the methyltransferase activity of SETDB1.[1] This compound binds to the TTD of SETDB1, which is a reader domain that recognizes specific histone modifications, and allosterically enhances its catalytic activity.
Mechanism of Action
This compound is a selective, cell-permeable ligand that binds to the tandem tudor domain of SETDB1 with a high affinity.[1] This binding event leads to an increase in the methyltransferase activity of SETDB1. One of the key non-histone substrates of SETDB1 is the protein kinase Akt. By promoting the methylation of Akt, this compound can lead to the phosphorylation and subsequent activation of Akt, which is a central regulator of cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from studies conducted in cell lines. This data can serve as a reference for designing experiments in primary cells.
Table 1: Binding Affinity and Activity
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 88 nM | In Vitro | [1] |
| Cellular Target Engagement | 2.5 - 40 µM | HEK293T cells | [1] |
| Effect on Gene Expression | 2.5 - 40 µM (24h) | THP-1 cells | [1] |
Table 2: Off-Target Activity
| Off-Target | Binding Affinity (Kd) | Reference |
| 53BP1 | 4.3 µM | [1] |
| JMJD2A | 86 µM | [1] |
| Other Tudor Domains (14 tested) | >100 µM | [1] |
Experimental Protocols
Important Considerations for Primary Cells:
-
Source and Purity: The origin, isolation method, and purity of primary cells can significantly impact their response. Ensure consistent and well-characterized cell populations.
-
Culture Conditions: Primary cells are often more sensitive than cell lines. Use optimized media and supplements, and handle the cells with care to maintain their viability and physiological relevance.
-
Dose-Response and Time-Course: It is crucial to perform thorough dose-response and time-course experiments for each primary cell type to determine the optimal concentration and treatment duration of this compound.
-
Cytotoxicity: Always assess the cytotoxicity of the compound in your primary cell model to establish a non-toxic working concentration range.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in sterile DMSO.
-
Sterilization: While DMSO is generally bactericidal, it is good practice to filter-sterilize the stock solution through a 0.22 µm syringe filter, especially for long-term storage and use in sensitive primary cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Treatment of Primary Cells
-
Cell Plating: Plate primary cells at a suitable density in a culture vessel appropriate for the downstream assay. Allow the cells to adhere and recover for at least 24 hours before treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in pre-warmed, complete cell culture medium. It is recommended to perform serial dilutions to ensure accuracy.
-
DMSO Control: The final concentration of DMSO in the culture medium should be kept constant across all conditions and should typically not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined duration of the experiment (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined through time-course experiments.
Protocol 3: Western Blot for Akt Phosphorylation
This protocol is a general guideline and should be optimized for your specific primary cells and antibodies.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated Akt (e.g., p-Akt Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the binding of a compound to its target protein in a cellular context.
-
Cell Treatment: Treat primary cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble SETDB1 by Western blot, as described in Protocol 3.
-
Data Analysis: A shift in the melting curve of SETDB1 in the presence of this compound indicates target engagement.
Protocol 5: Cytotoxicity Assay
It is essential to determine the concentration range at which this compound is not toxic to your primary cells.
-
Cell Plating: Plate primary cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as:
-
MTT or MTS assay: Measures metabolic activity.
-
LDH release assay: Measures membrane integrity.
-
Live/Dead cell staining: Uses fluorescent dyes to distinguish between live and dead cells.
-
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the CC50 (50% cytotoxic concentration). Choose a working concentration for your experiments that is well below the CC50.
Conclusion
This compound is a powerful tool for studying the function of SETDB1. While there are currently no established protocols for its use in primary cells, the information and protocols provided in these application notes offer a solid foundation for researchers to design and optimize their own experiments. By carefully considering the unique characteristics of primary cells and performing thorough validation experiments, researchers can successfully employ this compound to elucidate the role of SETDB1 in their specific biological systems.
References
Application Notes and Protocols for SETDB1-TTD-IN-1 TFA in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET domain bifurcated protein 1 (SETDB1) is a histone lysine (B10760008) methyltransferase responsible for the di- and trimethylation of histone H3 at lysine 9 (H3K9), a key epigenetic mark associated with gene silencing.[1][2] Overexpression of SETDB1 has been implicated in the progression of various cancers, including non-small cell lung cancer, breast cancer, and melanoma, making it an attractive therapeutic target.[2][3][4][5] SETDB1's activity is modulated by various domains, including a tandem tudor domain (TTD) that recognizes histone tails with specific post-translational modifications.[6]
SETDB1-TTD-IN-1 TFA, also known as (R,R)-59, is a potent and selective ligand for the SETDB1 tandem tudor domain (TTD).[6][7] Uniquely, this compound acts as a positive modulator, increasing the methyltransferase activity of SETDB1.[7][8][9] This property makes it a valuable tool compound for high-throughput screening (HTS) campaigns aimed at discovering and characterizing other modulators of SETDB1 activity.
These application notes provide an overview of this compound, its biochemical and cellular characteristics, and detailed protocols for its use in HTS and related assays.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Target | Notes |
| Binding Affinity (Kd) | 88 ± 45 nM | Isothermal Titration Calorimetry (ITC) | SETDB1-TTD | Potent and selective binding to the tandem tudor domain.[6][7][9] |
| 4.8 ± 1.6 µM | Surface Plasmon Resonance (SPR) | SETDB1-TTD | Direct binding assay.[8] | |
| 4.3 µM | Not Specified | 53BP1 | Off-target activity.[7][9] | |
| 86 µM | Not Specified | JMJD2A | Weak off-target activity.[7][9] | |
| >100 µM | Not Specified | 14 other tudor domains | Demonstrates high selectivity for SETDB1-TTD.[7][9] | |
| Competition Assay (IC50) | 1.7 ± 0.47 µM | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | SETDB1-TTD | Displacement of H3K9Me2K14Ac peptide.[8] |
| Thermal Shift (ΔTm) | 2.9 ± 0.20 °C | Differential Scanning Fluorimetry (DSF) | SETDB1-TTD | Indicates target engagement and stabilization.[8] |
| Cellular Activity | - | Cellular Thermal Shift Assay (CETSA) | SETDB1-TTD | Dose-dependently stabilizes SETDB1-TTD in HEK293T cells (2.5-40 µM).[7][9] |
| - | Gene Expression Profiling | THP-1 cells | Significantly affected the expression of 72 genes at 2.5-40 µM after 24h.[7][9] | |
| Functional Effect | Increase | In vitro methylation assay | SETDB1 | Promotes SETDB1-mediated methylation of Akt1.[8] |
Signaling Pathway and Mechanism of Action
SETDB1 is a key epigenetic regulator that primarily functions to silence gene expression. It catalyzes the methylation of H3K9, which creates binding sites for heterochromatin protein 1 (HP1).[1] This leads to chromatin compaction and transcriptional repression.[1] This silencing of tumor suppressor genes is a major mechanism by which SETDB1 contributes to tumorigenesis.[1][2] Additionally, SETDB1 can activate oncogenic pathways, such as the WNT/β-catenin and Akt signaling pathways, through both histone and non-histone methylation events.[3][4][10] this compound binds to the tandem tudor domain, which recognizes modified histone tails, and allosterically enhances the enzyme's catalytic activity.
Figure 1: Simplified SETDB1 signaling pathway.
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competition Assay
This assay is designed to identify compounds that displace a known ligand (in this case, a biotinylated histone peptide) from the SETDB1-TTD. While this compound is an activator, this format can be used in HTS to find inhibitors, with the activator serving as a tool for assay validation.
Materials:
-
6xHis-tagged SETDB1-TTD (residues 195-403)
-
Biotinylated H3K9Me2K14Ac peptide (amino acids 1-19)
-
Europium-labeled Streptavidin (donor fluorophore)
-
APC-labeled anti-His antibody (acceptor fluorophore)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 0.005% Tween-20
-
Test compounds (including this compound as a control)
-
384-well low-volume assay plates
Procedure:
-
Prepare a 10-point, three-fold serial dilution of the test compounds in DMSO.
-
Add test compounds to the assay plate using an acoustic liquid handler.
-
Add assay components to the plate. Final concentrations should be approximately 40 nM SETDB1-TTD and 40 nM H3K9Me2K14Ac-biotin peptide.[8]
-
Add the detection reagents, Europium-labeled Streptavidin and APC-labeled anti-His antibody, at appropriate concentrations.
-
Seal the plates, mix gently on a shaker for 1 minute, and incubate at room temperature for 60-90 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot against compound concentration to determine IC50 values.
Figure 2: TR-FRET assay experimental workflow.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
HEK293T cells
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator)
-
PCR thermocycler
-
Centrifuge
-
SDS-PAGE and Western Blotting reagents
-
Anti-SETDB1 antibody
Procedure:
-
Culture HEK293T cells to ~80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 2.5 µM to 40 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours).
-
Harvest, wash, and resuspend cells in PBS supplemented with protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SETDB1 in the supernatant by Western Blotting.
-
Quantify band intensities and plot the fraction of soluble protein against temperature to generate melting curves. A shift in the melting curve indicates target stabilization by the compound.
High-Throughput Screening Cascade
This compound is an ideal tool compound for an HTS campaign aimed at identifying inhibitors of the SETDB1-TTD. The following diagram illustrates a logical screening cascade.
Figure 3: Logical workflow for a SETDB1-TTD inhibitor screening cascade.
Conclusion
This compound is a unique and valuable chemical probe for studying the biology of SETDB1. As a positive modulator of SETDB1's methyltransferase activity, it serves as an excellent tool compound in high-throughput screening and assay development for the discovery of novel SETDB1 inhibitors. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their drug discovery efforts targeting epigenetic mechanisms in cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SETDB1 accelerates tumourigenesis by regulating the WNT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SETDB1 as a cancer target: challenges and perspectives in drug design - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting SETDB1 in cancer and immune regulation: Potential therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring SETDB1-TTD-IN-1 TFA Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies to assess the target engagement of SETDB1-TTD-IN-1 TFA, a potent and selective ligand of the SET domain bifurcated protein 1 (SETDB1) tandem tudor domain (TTD). The following protocols are designed to enable researchers to verify and quantify the interaction of this compound with its intended target in both biochemical and cellular contexts.
Introduction to SETDB1 and this compound
SET domain bifurcated 1 (SETDB1) is a histone methyltransferase crucial for depositing the repressive H3K9me3 mark, playing a significant role in gene silencing and chromatin regulation.[1] Its tandem tudor domain (TTD) is a key reader module that recognizes specific histone modifications. This compound is a competitive ligand for the SETDB1-TTD with a reported binding affinity (Kd) of 88 nM.[2][3] Uniquely, this compound has been shown to increase the methyltransferase activity of SETDB1.[2][3][4] Measuring the direct engagement of this molecule with SETDB1 is a critical step in understanding its mechanism of action and cellular effects.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound interaction with SETDB1.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 88 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| Cellular Stabilization | Dose-dependent increase (2.5-40 µM) | Cellular Thermal Shift Assay (CETSA) | [2][3] |
| Target | SETDB1-TTD |
| Compound | This compound |
| Cell Line | HEK293T |
| Effect | Efficiently and dose-dependently stabilizes the SETDB1-TTD protein |
Signaling Pathway and Inhibitor Mechanism
The following diagram illustrates the canonical pathway of SETDB1-mediated gene silencing and the proposed mechanism of action for this compound.
References
Troubleshooting & Optimization
SETDB1-TTD-IN-1 TFA solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of SETDB1-TTD-IN-1 TFA. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the tandem tudor domain (TTD) of SET domain bifurcated protein 1 (SETDB1).[1][2] SETDB1 is a histone methyltransferase that plays a crucial role in gene silencing and has been implicated in various cancers.[3][4] SETDB1-TTD-IN-1 acts as an endogenous binder competitive ligand, binding to the TTD with a high affinity (Kd of 88 nM), and has been shown to increase the methyltransferase activity of SETDB1.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] For in vivo studies, a co-solvent system is typically required to maintain solubility in aqueous environments.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, solid this compound should be stored at -20°C for up to three years. In solvent, stock solutions should be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q4: My this compound is not dissolving properly. What should I do?
A4: If you encounter solubility issues, gentle warming and sonication can be used to aid dissolution. For DMSO stock solutions, ensure you are using anhydrous DMSO as the compound is hygroscopic. If precipitation occurs when diluting the DMSO stock into an aqueous buffer, refer to the troubleshooting guide below.
Q5: Is this compound stable in aqueous solutions?
Solubility Data
The following tables summarize the known solubility of this compound in various solvents and formulations.
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (171.35 mM) | May require sonication. Use of newly opened, anhydrous DMSO is recommended. |
| DMSO | 252.5 mg/mL (537.71 mM) | Sonication is recommended. |
| In Vivo Formulation | Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (10.65 mM) | A clear solution is obtained. Solvents should be added sequentially. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (8.57 mM) | A clear solution is obtained. |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (8.57 mM) | A clear solution is obtained. |
Stability and Storage
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | |
| In Solvent (Stock Solution) | -80°C | 6-12 months | Protect from light, store under nitrogen. Aliquot to avoid freeze-thaw cycles. |
| In Solvent (Stock Solution) | -20°C | 1 month | Protect from light, store under nitrogen. |
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
Issue 1: Precipitation in Aqueous Buffer
Problem: The compound precipitates when a DMSO stock solution is diluted into an aqueous buffer (e.g., PBS, cell culture media).
Cause: this compound is a hydrophobic molecule with limited aqueous solubility. The sudden change in solvent polarity upon dilution can cause it to fall out of solution.
Solutions:
-
Lower the Final Concentration: The desired final concentration may exceed the aqueous solubility limit. Try performing a serial dilution to find the highest workable concentration that remains in solution.
-
Increase the Co-solvent Concentration: A slightly higher percentage of DMSO in the final solution (e.g., up to 0.5-1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the aqueous buffer can help to keep the compound in solution.
-
Prepare a Fresh Dilution Immediately Before Use: To minimize the time the compound is in an aqueous environment where it might precipitate, prepare the final dilution immediately before adding it to your experiment.
Issue 2: Inconsistent Experimental Results
Problem: Variability in results is observed between experiments.
Cause: This could be due to several factors, including inconsistent compound concentration due to precipitation, degradation of the compound in solution, or improper storage.
Solutions:
-
Ensure Complete Dissolution: Before making dilutions, ensure that your DMSO stock solution is completely clear. If necessary, use gentle warming or sonication.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Protect from Light: Store stock solutions protected from light to prevent photodegradation.
-
Use Freshly Prepared Working Solutions: For sensitive experiments, always prepare fresh dilutions from your frozen stock on the day of the experiment.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Aid Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.
-
Visual Inspection: Ensure the solution is completely clear and free of any particulates before use.
-
Storage: Store the stock solution in small, single-use aliquots at -80°C, protected from light.
In Vivo Formulation Protocol (Example)
This protocol is adapted from vendor-supplied information for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Prepare a High-Concentration DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Sequential Addition of Solvents: a. To prepare 1 mL of the final formulation, start with 100 µL of the 50 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix again until the solution is clear. d. Finally, add 450 µL of saline and mix to achieve the final formulation.
-
Use Immediately: It is recommended to use this formulation on the same day it is prepared.
Visualizations
SETDB1 Signaling Pathway in Gene Silencing
SETDB1 is a key enzyme in the epigenetic regulation of gene expression. It is recruited to specific genomic locations by KRAB zinc-finger proteins (KRAB-ZFPs) via the scaffold protein KAP1 (also known as TRIM28). Once recruited, SETDB1 catalyzes the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a repressive histone mark. This modification leads to the recruitment of other proteins, such as HP1, which promote chromatin condensation and transcriptional silencing.
Caption: SETDB1-mediated gene silencing pathway.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address solubility challenges with this compound.
Caption: Troubleshooting workflow for solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SETDB1 fuels the lung cancer phenotype by modulating epigenome, 3D genome organization and chromatin mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
how to dissolve SETDB1-TTD-IN-1 TFA for experiments
Welcome to the technical support center for SETDB1-TTD-IN-1 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ligand that competitively binds to the tandem tudor domain (TTD) of SET domain bifurcated protein 1 (SETDB1) with a binding affinity (Kd) of 88 nM.[1][2][3][4] By binding to the TTD, it can enhance the methyltransferase activity of SETDB1.[1][2] This makes it a valuable tool for investigating the biological functions and disease associations of SETDB1-TTD.[1][2][3]
Q2: I am starting an in vitro experiment. How should I dissolve this compound?
A2: For in vitro experiments, such as cell-based assays, this compound is soluble in Dimethyl Sulfoxide (DMSO).[5][6] It is recommended to first prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it with your aqueous buffer or cell culture medium to the desired final concentration.[2] Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced effects.[7]
Q3: My experiment is in vivo. What is the recommended procedure for dissolving this compound for animal administration?
A3: For in vivo studies, a multi-solvent system is required. You should first prepare a clear stock solution in DMSO and then sequentially add co-solvents.[1][2][5] It is crucial to prepare this working solution freshly on the day of use to ensure its stability and efficacy.[1][2][5] Several protocols are available depending on the administration route and desired concentration.[1]
Q4: The compound precipitated out of solution when I diluted my DMSO stock. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. If you observe precipitation or phase separation, gentle heating and/or sonication can help redissolve the compound.[1][2][5] It is also crucial to ensure that the final concentration of the compound in the aqueous buffer does not exceed its solubility limit. You may need to optimize the final DMSO concentration or use one of the in vivo formulations with co-solvents to improve solubility.
Q5: I see the compound is a TFA salt. Can this affect my experimental results?
A5: Yes, the trifluoroacetic acid (TFA) counterion can potentially interfere with biological experiments.[7][8] Residual TFA has been reported to alter cell viability, affect the secondary structure of compounds, and interfere directly with cellular assays.[7][8][9][10] If you observe unexpected toxicity, inconsistent results, or lower than expected potency in cellular assays, the TFA salt could be a contributing factor.[7]
Q6: How can I remove the TFA counterion if I suspect it is interfering with my assay?
A6: If TFA interference is a concern, a counter-ion exchange can be performed. A common method is to replace the TFA counterion with a more biocompatible one, such as hydrochloride (HCl).[7][9][10] This typically involves dissolving the TFA salt in a dilute HCl solution, followed by lyophilization. This process is often repeated to ensure complete exchange.[10][11]
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvent systems for both in vitro and in vivo applications.
Table 1: In Vitro Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 5 mg/mL (8.57 mM) | Prepare a stock solution and dilute for working concentrations. |
Data sourced from MedchemExpress.[1][5]
Table 2: In Vivo Formulation Examples
| Protocol | Solvent Composition | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (8.57 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (8.57 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (8.57 mM) |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol: Preparation of this compound for In Vivo Administration (Example using Protocol 1)
Objective: To prepare a clear, injectable solution of this compound for in vivo experiments.
Materials:
-
This compound (lyophilized powder)
-
DMSO, sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a DMSO Stock Solution:
-
Calculate the required amount of this compound and DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly until the powder is completely dissolved, ensuring a clear solution.
-
-
Sequential Addition of Co-solvents:
-
For a 1 mL final working solution, begin with 100 µL of the 50 mg/mL DMSO stock solution in a sterile tube.
-
Add 400 µL of PEG300 to the DMSO solution. Mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.
-
Finally, add 450 µL of saline to the mixture. Vortex one last time to obtain a clear, final solution.
-
-
Final Checks and Use:
Visualizations
Caption: Workflow for preparing this compound for in vivo use.
Caption: Simplified signaling pathway involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. SETDB1-TTD-IN-1 | Histone Methyltransferase | 2755823-12-0 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SETDB1-TTD-IN-1 Supplier | CAS 2755823-12-0 | AOBIOUS [aobious.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of SETDB1-TTD-IN-1 TFA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SETDB1-TTD-IN-1 TFA.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments using this compound.
Q1: My experimental results are the opposite of what I expected after treating cells with this compound. I anticipated a decrease in the downstream effects of SETDB1 activity, but I'm observing an increase. Why is this happening?
A1: This is a critical point to consider when using this compound. While it is an inhibitor that binds to the tandem tudor domain (TTD) of SETDB1, it has been shown to unexpectedly increase the methyltransferase activity of SETDB1.[1] Specifically, it can promote the methylation of non-histone targets like Akt1.[1] This leads to the activation of the Akt signaling pathway, which can result in increased cell proliferation.[1] Therefore, if your experimental readout is sensitive to Akt signaling, you may observe an agonistic effect.
To troubleshoot this, consider the following workflow:
Caption: Troubleshooting workflow for unexpected activating effects of this compound.
Q2: I'm observing high background or non-specific effects in my cellular assays. Could this be due to off-target binding of this compound?
A2: While this compound is reported to be a selective ligand, it does exhibit some binding to other proteins, which could contribute to non-specific effects.[2][3] It has been shown to bind to 53BP1 and JMJD2A, albeit with lower affinity than to SETDB1-TTD.[2][3] At higher concentrations, the likelihood of these off-target interactions increases.
To minimize off-target effects:
-
Titrate the compound: Determine the lowest effective concentration that gives the desired on-target effect in your specific cell line and assay.
-
Use appropriate controls: Include a negative control (vehicle-treated cells) and potentially a positive control for the observed off-target effect if known.
-
Consider a structurally distinct control compound: If available, a compound that binds to SETDB1-TTD via a different mechanism but produces the same on-target effect can help to distinguish on-target from off-target effects.
-
Perform target engagement studies: Techniques like a cellular thermal shift assay (CETSA) can confirm that the compound is engaging with SETDB1 in your cells at the concentrations used.
Q3: The compound is precipitating in my cell culture media. How can I improve its solubility?
A3: this compound is typically dissolved in DMSO to make a stock solution. When diluting this into aqueous cell culture media, precipitation can occur if the final DMSO concentration is too low or the compound concentration is too high.
Here are some suggestions:
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and can help to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration.
-
Prepare fresh dilutions: Prepare working dilutions of the compound from the DMSO stock immediately before adding them to your cell culture.
-
Sonication: For in vivo preparations, gentle heating and/or sonication can aid in dissolution.[4] This may also be carefully applied to in vitro preparations, but care must be taken to avoid degradation of the compound or media components.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ligand that competitively binds to the tandem tudor domain (TTD) of SET domain bifurcated protein 1 (SETDB1).[2][3] The TTD of SETDB1 is a "reader" domain that recognizes specific histone modifications, anchoring SETDB1 to chromatin. By binding to the TTD, this compound can modulate the activity of SETDB1. Unexpectedly, this binding has been shown to increase the methyltransferase activity of the SET domain of SETDB1, particularly towards the non-histone substrate Akt1.[1] This leads to increased Akt1 methylation, subsequent phosphorylation and activation of the Akt signaling pathway.[1]
Caption: Mechanism of SETDB1 and the allosteric activating effect of this compound.
Q2: What are the known on-target and off-target binding affinities of this compound?
A2: The binding affinities of this compound have been characterized against its primary target and some potential off-targets.
| Target | Binding Affinity (Kd) | Reference |
| SETDB1-TTD | 88 nM | [2][3] |
| 53BP1 | 4.3 µM | [2][3] |
| JMJD2A | 86 µM | [2][3] |
| Other Tudor Domains (14 tested) | >100 µM | [2][3] |
Q3: What are the recommended experimental conditions for using this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on published data, a concentration range of 2.5 µM to 40 µM has been shown to be effective for stabilizing the SETDB1-TTD protein in HEK293T cells.[2][3] For gene expression studies in THP-1 cells, concentrations within this range were also used for a 24-hour treatment period.[2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general guideline for assessing the engagement of this compound with SETDB1 in intact cells.
-
Cell Treatment: Culture your cells of interest to approximately 80% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Harvesting and Lysis: Harvest the cells by scraping and wash with PBS. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles or sonication.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. A no-heat control should be included.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant, which contains the soluble proteins. Analyze the amount of soluble SETDB1 in each sample by Western blotting using a specific anti-SETDB1 antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble SETDB1 as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to analyze changes in gene expression following treatment with this compound.
-
Cell Treatment: Plate your cells and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the desired time period (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or probe-based assay with primers specific for your genes of interest. Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in the compound-treated samples to the vehicle-treated samples.
References
troubleshooting unexpected results with SETDB1-TTD-IN-1 TFA
Welcome to the technical support center for SETDB1-TTD-IN-1 TFA. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot unexpected results during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ligand that binds to the tandem tudor domain (TTD) of the SET domain bifurcated protein 1 (SETDB1).[1][2][3] It acts as an endogenous binder competitive ligand with a high affinity for the TTD.[1][2][3]
Q2: Is this compound an inhibitor of SETDB1?
A2: No, and this is a critical point for experimental design. Despite binding to the TTD, this compound has been shown to increase the methyltransferase activity of SETDB1.[1][2][4] It functions as a positive allosteric modulator, enhancing the enzyme's catalytic activity, particularly towards non-histone substrates like Akt1.
Q3: What are the known cellular effects of treatment with this compound?
A3: In cellular models, treatment with this compound has been observed to:
-
Increase methylation of Akt1 at lysine (B10760008) 64 (K64).
-
Increase phosphorylation of Akt1 at threonine 308 (T308), leading to its activation.
-
Stimulate cell proliferation in a dose-dependent manner.
-
Significantly alter gene expression in cell lines such as the human acute monocytic leukemia cell line THP-1.[1][2][5]
Q4: What is the selectivity profile of this compound?
A4: this compound is highly selective for the SETDB1-TTD. It has shown some minor activity against 53BP1 and JMJD2A, but at significantly higher concentrations than its affinity for SETDB1-TTD.[1][2][5] It did not show activity against 14 other tested tudor domains.[1][2][5]
Troubleshooting Guide
This section addresses specific unexpected results you may encounter during your experiments.
Issue 1: I treated my cells with this compound expecting to see phenotypes associated with SETDB1 inhibition (e.g., decreased cell growth, apoptosis), but instead, I'm observing increased cell proliferation.
-
Cause: This is the most common misconception. This compound is not an inhibitor; it is a positive modulator of SETDB1's methyltransferase activity. Increased proliferation is the expected outcome in many cancer cell lines where SETDB1 and the Akt pathway are active, due to the compound's ability to promote SETDB1-mediated Akt activation.
-
Recommendation: Re-evaluate your experimental hypothesis based on the compound's known mechanism as an activator. Your results are likely consistent with its reported function.
Logical Troubleshooting Flow for Unexpected Proliferation
Caption: Troubleshooting unexpected cell proliferation.
Issue 2: The compound shows low potency or no effect in my cellular assay.
-
Cause 1: Insufficient Concentration. The reported effective concentrations in cellular assays range from 2.5 to 40 μM.[1][2][5] Your experiment may be using a concentration that is too low to elicit a response.
-
Recommendation 1: Perform a dose-response experiment within the 2.5 µM to 40 µM range to determine the optimal concentration for your cell line and endpoint.
-
Cause 2: Solubility Issues. The trifluoroacetate (B77799) (TFA) salt form is generally soluble in DMSO for stock solutions. However, poor solubility in aqueous media can reduce its effective concentration.
-
Recommendation 2: Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) and does not affect cell viability. When preparing working solutions, ensure the compound is fully dissolved. If precipitation is observed, sonication may help. For in vivo studies, a specific formulation is recommended.[6]
-
Cause 3: Cell Line Context. The effect of activating SETDB1 is context-dependent. If the downstream signaling pathways (like the Akt pathway) are not active or are mutated in your cell line, you may not observe a significant phenotypic change.
-
Recommendation 3: Characterize the baseline activity of the SETDB1-Akt signaling axis in your cell line. Use a positive control cell line where this pathway is known to be active.
Issue 3: I am not observing an increase in Akt phosphorylation after treatment.
-
Cause 1: Assay Timing. The phosphorylation of Akt is a dynamic process. The peak activation may occur at a specific time point after treatment that you are missing.
-
Recommendation 1: Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing increased p-Akt (T308) levels.
-
Cause 2: Requirement for Full-Length SETDB1. The activating effect of this compound on Akt methylation has been shown to require the full-length SETDB1 protein. Cell lines with certain mutations or truncated forms of SETDB1 may not respond.
-
Recommendation 2: Verify the expression of full-length SETDB1 in your cell model via Western blot or other protein analysis techniques.
Data Summary
Table 1: Binding Affinity and Selectivity of SETDB1-TTD-IN-1
| Target | Method | Affinity (Kd) | Notes |
|---|---|---|---|
| SETDB1-TTD | ITC | 88 nM | High-affinity primary target.[1][2][3] |
| 53BP1 | - | 4.3 µM | ~49-fold lower affinity than for SETDB1-TTD.[1][2][5] |
| JMJD2A | - | 86 µM | ~977-fold lower affinity than for SETDB1-TTD.[1][2][5] |
| Other Tudor Domains (14 tested) | - | >100 µM | Considered inactive.[1][2] |
Experimental Protocols & Methodologies
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from the methodology used to demonstrate that this compound stabilizes the SETDB1-TTD protein in cells.[1][2][5]
-
Cell Treatment: Culture HEK293T cells to ~80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 10, 40 µM) or vehicle control (DMSO) for a specified time (e.g., 4 hours).
-
Cell Harvest: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors.
-
Heat Shock: Aliquot the cell lysates. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (containing soluble, non-denatured protein). Analyze the amount of soluble SETDB1 remaining in each sample by Western blot. Increased SETDB1 signal at higher temperatures in drug-treated samples indicates target stabilization.
Experimental Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Signaling Pathway Diagram
SETDB1 is involved in multiple pathways, including the Wnt and p53 pathways.[7][8][9] However, the most directly relevant pathway for this compound's unexpected activating effect is its non-histone methylation of Akt.
SETDB1-Mediated Activation of the Akt Pathway
Caption: Pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | SETDB1-TTD抑制剂 | MCE [medchemexpress.cn]
- 5. SETDB1-TTD-IN-1 | Histone Methyltransferase | 2755823-12-0 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SETDB1 accelerates tumourigenesis by regulating the WNT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
mitigating cytotoxicity of SETDB1-TTD-IN-1 TFA in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SETDB1-TTD-IN-1 TFA in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective ligand for the tandem tudor domain (TTD) of SET domain bifurcated protein 1 (SETDB1), with a binding affinity (Kd) of 88 nM.[1] Unlike an inhibitor, it acts as a positive allosteric modulator, increasing the methyltransferase activity of SETDB1.[1][2][3][4] This leads to enhanced methylation of SETDB1 substrates, including the protein kinase Akt1.[2][3][4]
Q2: My cells are showing signs of cytotoxicity after treatment with this compound. What is the likely cause?
The cytotoxicity observed with this compound is likely linked to its on-target effect of increasing SETDB1 methyltransferase activity. This leads to the hyperactivation of downstream signaling pathways, such as the PI3K/Akt pathway, which can promote uncontrolled cell proliferation and may lead to apoptosis in certain cellular contexts or at high concentrations.[2][5][6][7][8]
Q3: What are the initial steps to troubleshoot cytotoxicity?
When encountering cytotoxicity, consider the following:
-
Optimize Compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. It is crucial to identify a concentration that provides the desired biological activity without inducing significant cell death.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to observe the desired effect while minimizing toxicity.
-
Solvent Control: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not contributing to the cytotoxicity. Always include a vehicle-only control in your experiments.
Q4: Are there specific cell lines that are more sensitive to this compound?
Cellular sensitivity to this compound can be context-dependent. Cancer cell lines with overexpression or amplification of SETDB1 may exhibit a more pronounced proliferative response at lower concentrations.[2] However, at higher concentrations, this overstimulation of pro-proliferative pathways like Akt may lead to negative feedback loops or cellular stress, resulting in cytotoxicity.
Troubleshooting Guide: Mitigating Cytotoxicity
This guide provides strategies to mitigate the cytotoxic effects of this compound while maintaining its intended biological activity.
Issue: High levels of cell death observed after treatment.
Potential Cause: Over-activation of the SETDB1-Akt signaling pathway.
Proposed Mitigation Strategy:
Co-treatment with a downstream pathway inhibitor, such as an Akt inhibitor. By dampening the signal downstream of SETDB1, it may be possible to reduce the cytotoxic effects while still benefiting from the targeted modulation of SETDB1.
Experimental Workflow for Testing Drug Combinations:
Caption: Workflow for mitigating cytotoxicity via combination treatment.
Data Presentation
The following table summarizes the observed effects of this compound ((R,R)-59) on a human breast cancer cell line. This data highlights the dose-dependent nature of the compound's effects.
| Cell Line | Compound | Concentration (µM) | Effect on Proliferation | Citation |
| MDA-MB-231 | This compound ((R,R)-59) | 2.5 | Increased | [2] |
| 5.0 | Increased | [2] | ||
| >5.0 | Proliferative effect lost | [2] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is for assessing the cytotoxic effects of this compound.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to confirm that this compound is engaging with SETDB1 inside the cells.
Materials:
-
This compound
-
Cell line of interest
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-SETDB1 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Heating: Resuspend the cell pellet in PBS with protease inhibitors and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Western Blotting: Analyze the supernatant by SDS-PAGE and Western blotting using an anti-SETDB1 antibody.
-
Data Analysis: A ligand-bound protein will be more resistant to heat-induced denaturation. Therefore, a stronger band for SETDB1 should be observed at higher temperatures in the drug-treated samples compared to the vehicle control.
Signaling Pathway
The cytotoxicity of this compound is likely mediated through the hyperactivation of the PI3K/Akt signaling pathway.
Caption: this compound enhances SETDB1 activity, leading to Akt1 activation and cell proliferation, which can result in cytotoxicity at high concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SETDB1 Triple Tudor Domain Ligand, (R, R)-59, Promotes Methylation of Akt1 in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SETDB1 Triple Tudor Domain Ligand, ( R,R )-59, Promotes Methylation of Akt1 in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. SETDB1 induces lenalidomide resistance in multiple myeloma cells via epithelial‑mesenchymal transition and PI3K/AKT pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SETDB1-mediated methylation of Akt promotes its K63-linked ubiquitination and activation leading to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
SETDB1-TTD-IN-1 TFA degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of SETDB1-TTD-IN-1 TFA. The information is presented in a question-and-answer format to directly address common issues and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound solid should be stored at -20°C for short-term storage and -80°C for long-term storage.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A: Stock solutions of this compound should be stored under specific conditions to maintain stability. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Always protect the solutions from light and store them under a nitrogen atmosphere.[1][2]
Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Special Conditions |
| -80°C | 6 months | Protect from light, stored under nitrogen |
| -20°C | 1 month | Protect from light, stored under nitrogen |
Q3: How do I dissolve this compound?
A: this compound is soluble in DMSO.[3] For in vivo experiments, co-solvents such as PEG300, Tween-80, and saline are often used.[1][4] If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][4]
Q4: Can I prepare a working solution in an aqueous buffer like PBS?
A: While initial stock solutions are typically prepared in DMSO, working solutions for in vitro assays can often be prepared by diluting the DMSO stock into an aqueous buffer. However, the stability of this compound in aqueous solutions over time has not been extensively reported. It is best practice to prepare fresh working solutions from the stock for each experiment to minimize potential degradation. For in vivo studies, specific formulation protocols using co-solvents are recommended to ensure solubility and stability.[1]
Q5: What is the mechanism of action of this compound?
A: this compound is a potent and selective ligand that competitively binds to the tandem tudor domain (TTD) of the SET domain bifurcated protein 1 (SETDB1) with a dissociation constant (Kd) of 88 nM.[1] Interestingly, rather than inhibiting the methyltransferase activity of SETDB1, it has been shown to increase it.[1] This compound can be used to investigate the biological functions and disease associations of the SETDB1-TTD.[1] In cellular assays, it has been shown to efficiently and dose-dependently stabilize the SETDB1-TTD protein in HEK293T cells.[1]
Troubleshooting Guide
Problem: I am not observing the expected biological activity in my cell-based assay.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that the compound and its solutions have been stored correctly according to the recommended conditions (see FAQ Q1 & Q2). Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[1][2] Prepare fresh working solutions for each experiment from a recently thawed stock aliquot.
-
-
Possible Cause 2: Incorrect Solution Preparation.
-
Troubleshooting Step: Verify the concentration of your stock solution. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level for your specific cell line. If you observed any precipitation when preparing the working solution, try using gentle warming or sonication to ensure the compound is fully dissolved.[1][4]
-
-
Possible Cause 3: Experimental Setup.
-
Troubleshooting Step: Review your experimental protocol. Confirm that the treatment time and concentration of this compound are appropriate for your cell line and the endpoint being measured. The compound has been shown to affect gene expression in THP-1 cells at concentrations between 2.5-40 µM with a 24-hour treatment.[1]
-
Problem: The compound precipitated out of solution during my experiment.
-
Possible Cause 1: Low Solubility in Aqueous Buffer.
-
Troubleshooting Step: this compound has limited solubility in aqueous solutions. When diluting your DMSO stock into your experimental buffer, ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation persists, consider using a formulation with co-solvents like PEG300 and Tween-80 for better solubility, especially for in vivo studies.[1][5]
-
-
Possible Cause 2: Temperature Effects.
-
Troubleshooting Step: Changes in temperature can affect solubility. If you are performing experiments at a lower temperature (e.g., 4°C), the compound may be more prone to precipitation. Ensure the compound is fully dissolved at the working temperature before starting the experiment.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use vials.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[1][2]
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is an example, and the optimal formulation may vary depending on the animal model and administration route.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).[1]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the co-solvents in the following order, mixing thoroughly after each addition:
-
40% PEG300
-
5% Tween-80
-
-
Add 45% saline to reach the final desired volume and concentration.[1]
-
The final solution should be clear. If any precipitation is observed, gentle warming or sonication can be used.[1] It is recommended to use this formulation on the same day it is prepared.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 88 nM | [1] |
| Activity in HEK293T cells | Stabilizes SETDB1-TTD protein at 2.5-40 µM | [1] |
| Activity in THP-1 cells | Affects gene expression at 2.5-40 µM (24h) | [1] |
| In vivo Solubility | ≥ 5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
Visualizations
Caption: Workflow of this compound interaction and cellular effects.
Caption: Recommended workflow for handling this compound in experiments.
References
SETDB1 Inhibitor Experiments: Technical Support Center
Welcome to the technical support center for researchers working with SETDB1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing unexpected or inconsistent results with my SETDB1 inhibitor?
A1: Inconsistent results often stem from the inhibitor's lack of specificity. Many commercially available SETDB1 inhibitors are not highly selective and can have off-target effects on other histone methyltransferases, such as G9a, or other cellular proteins.[1][2][3][4] This is a significant challenge in the field due to the structural similarities between the SET domains of different methyltransferases.[3]
Troubleshooting Steps:
-
Validate Inhibitor Specificity: Perform in vitro methyltransferase assays using a panel of related enzymes (e.g., G9a, SUV39H1) to confirm the inhibitor's selectivity for SETDB1.
-
Use Multiple Inhibitors: If possible, use two or more structurally different inhibitors to see if they produce similar biological effects. This can help to distinguish on-target from off-target effects.
-
Employ Genetic Controls: Use siRNA, shRNA, or CRISPR/Cas9 to knock down SETDB1 and compare the phenotype to that observed with the inhibitor. This is a crucial control to confirm that the observed effects are indeed due to SETDB1 inhibition.
Q2: I am not seeing a significant decrease in global H3K9me3 levels after treating my cells with a SETDB1 inhibitor. What could be the reason?
A2: There are several potential reasons for this observation:
-
Compensatory Mechanisms: Other histone methyltransferases, such as SUV39H1, may compensate for the loss of SETDB1 activity, maintaining global H3K9me3 levels.[2]
-
Insufficient Inhibitor Concentration or Treatment Time: The inhibitor concentration may be too low, or the treatment duration may be too short to effect a measurable change in histone methylation, which is a relatively stable epigenetic mark.
-
Cell-Type Specificity: The role and activity of SETDB1 can vary between different cell types. In some cells, other enzymes might be the primary drivers of H3K9 trimethylation.
-
Antibody Quality: The antibody used for detecting H3K9me3 in downstream applications like Western blotting or ChIP-seq may not be specific or sensitive enough.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Titrate the inhibitor concentration and vary the treatment duration to find the optimal conditions for observing a change in H3K9me3 levels.
-
Validate Your H3K9me3 Antibody: Ensure the specificity of your antibody through peptide inhibition assays or by using knockout/knockdown cell lines as negative controls.
-
Measure Target Gene Expression: Instead of relying solely on global H3K9me3 levels, assess the expression of known SETDB1 target genes. An increase in the expression of these genes can be a more sensitive indicator of inhibitor activity.
Q3: My in vivo experiment with a SETDB1 inhibitor is showing unexpected toxicity or immune-related side effects. Why is this happening?
A3: SETDB1 plays a crucial role in normal cellular processes, including the development and function of the immune system.[1][5] Systemic administration of a SETDB1 inhibitor can therefore lead to on-target toxicities. Specifically, SETDB1 is essential for the development of B and T cells.[5] Its inhibition can lead to apoptosis of these immune cells, potentially compromising the immune response.[5]
Troubleshooting Steps:
-
Consider Targeted Delivery: If feasible, explore targeted delivery systems to concentrate the inhibitor at the tumor site and minimize systemic exposure.
-
Monitor Immune Cell Populations: Perform regular monitoring of immune cell populations (e.g., through flow cytometry of peripheral blood) to assess the impact of the inhibitor on the immune system.
-
Use Immunocompromised Models: For certain cancer studies, using immunodeficient mouse models can help to separate the direct anti-tumor effects of the inhibitor from its effects on the immune system. However, this will preclude the study of any potential immunomodulatory effects.
Troubleshooting Guides
Guide 1: Interpreting Off-Target Effects
A major pitfall in experiments with SETDB1 inhibitors is the potential for off-target effects. This guide provides a workflow for identifying and interpreting such effects.
Experimental Workflow for Assessing Off-Target Effects
References
- 1. Frontiers | Role of histone methyltransferase SETDB1 in regulation of tumourigenesis and immune response [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting SETDB1 in cancer and immune regulation: Potential therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SETDB-1: A Potential Epigenetic Regulator in Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of histone methyltransferase SETDB1 in regulation of tumourigenesis and immune response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of SETDB1-TTD-IN-1 TFA in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SETDB1-TTD-IN-1 TFA in cellular models. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ligand for the tandem tudor domain (TTD) of SET domain bifurcated protein 1 (SETDB1).[1] Unlike a traditional inhibitor, it functions as an activator of SETDB1's methyltransferase activity.[1][2] By binding to the TTD, it promotes the methylation of SETDB1 substrates, a key one being the protein kinase Akt1 at lysine (B10760008) 64.[2] This methylation event can subsequently lead to the activation of downstream signaling pathways.[2]
Q2: What is the primary downstream signaling pathway affected by this compound?
A2: The primary and most well-documented downstream effect of treatment with this compound is the activation of the PI3K/Akt signaling pathway.[2][3][4] SETDB1-mediated methylation of Akt1 promotes its phosphorylation at key residues like Threonine 308 (T308), leading to its activation and subsequent pro-proliferative signals.[2] SETDB1 has also been shown to positively regulate the Wnt/β-catenin signaling pathway, leading to nuclear accumulation of β-catenin and transcription of Wnt target genes.[5][6][7]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: Based on published studies, a concentration range of 2.5 µM to 40 µM is recommended for use in cellular models.[1][8][9] The optimal concentration will be cell-line dependent and should be determined empirically through a dose-response experiment.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q5: What are the known off-target effects of this compound?
A5: this compound is a selective ligand for the SETDB1 TTD. However, some minor activity has been observed for 53BP1 and JMJD2A at higher concentrations, with Kd values of 4.3 µM and 86 µM, respectively.[1] It shows no significant activity against 14 other tested tudor domains.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable activation of downstream signaling (e.g., no increase in p-Akt). | 1. Suboptimal Compound Concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Compound Instability: The compound may have degraded due to improper storage or handling. 3. Cell Line Insensitivity: The cell line may have low expression of SETDB1 or other critical pathway components. 4. Incorrect Timepoint: The selected timepoint for analysis may be too early or too late to observe the peak effect. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 50 µM). 2. Prepare fresh stock solutions of the compound for each experiment. Ensure proper storage at -20°C or -80°C and protection from light. 3. Verify the expression of SETDB1 in your cell line via Western blot or qPCR. Consider using a cell line known to have high SETDB1 expression (e.g., certain non-small cell lung cancer or breast cancer cell lines).[2][10] 4. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[2] |
| High variability between experimental replicates. | 1. Inconsistent Pipetting: Inaccurate serial dilutions or inconsistent addition of the compound to wells. 2. Uneven Cell Seeding: Variation in the number of cells seeded per well. 3. Edge Effects in Multi-well Plates: Evaporation or temperature gradients affecting cells in the outer wells. | 1. Use calibrated pipettes and ensure thorough mixing at each dilution step. 2. Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells. 3. Avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media. |
| Unexpected cytotoxicity observed. | 1. High Compound Concentration: The concentration of this compound may be toxic to the specific cell line. 2. High DMSO Concentration: The final concentration of the DMSO vehicle in the culture medium may be too high. 3. Cell Line Sensitivity: The cell line may be particularly sensitive to the activation of SETDB1-mediated pathways. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of the compound. 2. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle-only control (DMSO at the same final concentration) in all experiments. 3. Consider using a lower concentration range or a shorter treatment duration. |
Quantitative Data Summary
| Parameter | Value | Assay Type | Source |
| Binding Affinity (Kd) | 88 nM | Isothermal Titration Calorimetry (ITC) | [11] |
| In Vitro EC50 | 19 µM | Radiometric Methyltransferase Assay (for Akt1-K64 peptide methylation) | [2] |
| Cellular EC50 | ~5 µM | Western Blot (for Akt1 T308 phosphorylation in HEK293T cells) | [2] |
| Effective Cellular Concentration Range | 2.5 - 40 µM | Cellular Assays (HEK293T, THP-1 cells) | [1][8][9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound by Western Blot for Phospho-Akt
This protocol describes how to determine the effective concentration of this compound by measuring the phosphorylation of Akt at Threonine 308 (T308) and Serine 473 (S473).
1. Cell Seeding:
-
Seed cells (e.g., HEK293T, MDA-MB-231) in 6-well plates at a density that will lead to 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from 1 µM to 40 µM.
-
Include a vehicle-only control (DMSO at the highest final concentration used).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
3. Cell Lysis and Protein Quantification:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
4. Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (T308), p-Akt (S473), and total Akt (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and acquire the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal for each sample.
Protocol 2: Measuring Wnt/β-catenin Pathway Activation using TOP/FOPflash Luciferase Reporter Assay
This protocol details the use of a dual-luciferase reporter assay to quantify the activation of the Wnt/β-catenin signaling pathway.
1. Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate at a density that allows for transfection at 70-80% confluency.
-
Co-transfect the cells with either the TOPflash or FOPflash reporter plasmid along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
2. Compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Include a positive control for Wnt pathway activation (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021).
3. Cell Lysis and Luciferase Assay:
-
After the desired treatment period (e.g., 24 hours), wash the cells once with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Transfer the lysate to a microfuge tube and centrifuge to pellet debris.
-
In a 96-well opaque plate, add a small volume of the cell lysate.
-
Use a dual-luciferase assay system to measure both firefly (TOP/FOP) and Renilla luciferase activity according to the manufacturer's instructions, typically using a luminometer with injectors.
4. Data Analysis:
-
For each sample, normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the TOP/FOP ratio for each condition to determine the specific activation of TCF/LEF-mediated transcription.
-
An increase in the TOP/FOP ratio in treated cells compared to the vehicle control indicates activation of the Wnt/β-catenin pathway.
Visualizations
Caption: SETDB1-Akt Signaling Pathway Activation by this compound.
Caption: SETDB1-Wnt/β-catenin Signaling Pathway.
Caption: Western Blot Experimental Workflow for Efficacy Testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Akt methylation by SETDB1 promotes Akt kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SETDB1 accelerates tumourigenesis by regulating the WNT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of SETDB1-TTD-IN-1 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SETDB1-TTD-IN-1 TFA. The information provided is intended to help address potential issues, particularly batch-to-batch variability, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the activity of this compound between different lots. What could be the cause of this batch-to-batch variability?
A1: Batch-to-batch variability in the activity of this compound can arise from several factors:
-
Purity: The percentage of the active compound may differ between batches. Impurities from the synthesis process can interfere with the assay or have off-target effects.
-
Residual Trifluoroacetic Acid (TFA): SETDB1-TTD-IN-1 is supplied as a TFA salt. The amount of residual TFA can vary between batches and may impact cellular assays. TFA has been reported to affect cell proliferation and can alter the pH of solutions.
-
Solubility: Inconsistent solubility between batches can lead to variations in the effective concentration of the compound in your experiments.
-
Compound Stability: Improper storage or handling can lead to degradation of the compound, resulting in decreased activity.
Q2: How can we ensure the quality and consistency of a new batch of this compound?
A2: It is highly recommended to perform in-house quality control on new batches of the compound. This should include:
-
Analytical Chemistry: Confirm the identity and purity of the compound using methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Functional Assay: Test the new batch in a validated, sensitive, and reproducible functional assay to confirm its potency and efficacy are comparable to previous batches.
-
Solubility Test: Determine the solubility of the new batch in your experimental solvent and media to ensure consistent dosing.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. For long-term storage of stock solutions, it is recommended to use them within 6 months when stored at -80°C and within 1 month if stored at -20°C.[1]
Q4: Can the trifluoroacetate (B77799) (TFA) counter-ion interfere with our experiments?
A4: Yes, the TFA counter-ion has the potential to interfere with biological assays. Residual TFA can alter the pH of your experimental media and has been shown in some studies to inhibit or, in other cases, increase cell proliferation. If you suspect TFA interference, it is advisable to include a vehicle control that accounts for the potential effects of the TFA salt. In highly sensitive assays, you may consider exchanging the TFA salt for a more biologically compatible salt, such as hydrochloride or acetate.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Question: We are observing variable results in our cell proliferation/viability assays when using different batches of this compound. What should we do?
-
Answer:
-
Validate the New Batch: Before use in critical experiments, validate the potency of the new batch with a dose-response curve and compare the IC50/EC50 value to a previously validated batch.
-
Check for TFA Effects: Run a control experiment with sodium trifluoroacetate at a concentration equivalent to that present in your compound treatment to assess the impact of the TFA counter-ion on your cells.
-
Ensure Complete Solubilization: Incomplete dissolution of the compound can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the stock solvent before further dilution into aqueous media.
-
Prepare Fresh Dilutions: Prepare fresh working dilutions from a validated stock solution for each experiment to avoid degradation in aqueous media.
-
Issue 2: Compound precipitation in cell culture media.
-
Question: Our this compound is precipitating when we add it to our cell culture media. How can we prevent this?
-
Answer:
-
Check Final Concentration: The final concentration of the compound in the media may be exceeding its solubility limit. Try lowering the final concentration.
-
Optimize Dilution Method: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to aid dissolution.
-
Limit Final DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, as high concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 88 ± 45 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| 106 ± 2 nM | Surface Plasmon Resonance (SPR) | ||
| 4.8 ± 1.6 µM | Surface Plasmon Resonance (SPR) | [3] | |
| In-Cell Activity | 2.5-40 µM | Stabilizes SETDB1-TTD protein in HEK293T cells | |
| Recommended Cellular Concentration | 5-10 µM | General cellular use | [4] |
Experimental Protocols
Protocol 1: Quality Control of a New Batch of this compound
Objective: To validate the identity, purity, and potency of a new batch of this compound.
Materials:
-
New batch of this compound
-
Reference (previously validated) batch of this compound
-
HPLC-grade solvents (acetonitrile, water, formic acid)
-
DMSO
-
Appropriate cell line and cell culture reagents
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Analytical equipment: HPLC, LC-MS, NMR (if available)
Methodology:
-
Purity and Identity Assessment (Analytical Chemistry):
-
Prepare samples of the new batch for HPLC, LC-MS, and NMR analysis according to your instrument's standard procedures.
-
For HPLC, develop a method to assess purity. A typical starting point for a reverse-phase column would be a gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Compare the analytical data of the new batch with the data from a reference batch or the supplier's certificate of analysis. The expected molecular weight and spectral characteristics should be confirmed.
-
-
Potency Assessment (Functional Assay):
-
Prepare stock solutions (e.g., 10 mM) of both the new and reference batches of this compound in DMSO.
-
Perform a dose-response experiment in a suitable cell line. For example, treat cells with serial dilutions of each batch (e.g., from 0.1 µM to 100 µM) for a defined period (e.g., 72 hours).
-
Measure the biological response (e.g., cell viability, target engagement).
-
Calculate the IC50 or EC50 values for both batches and ensure they are within an acceptable range of each other.
-
Protocol 2: Preparation of this compound for In Vitro Experiments
Objective: To prepare this compound solutions for use in cellular or biochemical assays, minimizing precipitation and ensuring accurate dosing.
Materials:
-
Lyophilized this compound
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation of Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved. Visually inspect the solution for any particulates.
-
-
Preparation of Working Solutions:
-
For cellular assays, it is recommended to perform a serial dilution. First, make an intermediate dilution of the DMSO stock in pre-warmed cell culture medium.
-
Add the intermediate dilution to the final culture volume dropwise while gently swirling to ensure rapid and even mixing.
-
Always include a vehicle control (DMSO in media at the same final concentration) in your experiments.
-
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Potential impact of residual TFA on cellular assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe (R,R)-59 | Chemical Probes Portal [chemicalprobes.org]
Validation & Comparative
Validating the Specificity of SETDB1-TTD-IN-1 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SETDB1-TTD-IN-1 TFA, a potent and selective ligand for the tandem tudor domain (TTD) of SET domain bifurcated protein 1 (SETDB1). Its performance is evaluated against other known SETDB1 inhibitors, supported by experimental data to validate its specificity.
Executive Summary
This compound is a high-affinity ligand for the SETDB1-TTD, demonstrating significant selectivity over other tudor domain-containing proteins. Unlike traditional inhibitors that block the catalytic SET domain, this molecule targets a reader domain, offering a distinct mechanism of action. Notably, it has been reported to increase the methyltransferase activity of SETDB1. This guide presents a comparative analysis of its binding affinity and selectivity against other compounds targeting SETDB1, providing researchers with the necessary data to evaluate its suitability for their studies.
Comparative Analysis of SETDB1 Ligands
The following table summarizes the binding affinities and inhibitory concentrations of this compound and a selection of other molecules reported to interact with SETDB1.
| Compound | Target Domain | Binding Affinity (Kd) | Off-Target Activity | Mechanism of Action |
| This compound | Tandem Tudor Domain (TTD) | 88 nM [1][2] | 53BP1 (Kd = 4.3 µM), JMJD2A (Kd = 86 µM)[1][2]. No significant activity against 14 other tudor domains (Kd > 100 µM)[1][2]. | Endogenous binder competitive ligand; increases SETDB1 methyltransferase activity.[1][2] |
| UNC10013 | Triple Tudor Domain (3TD) | kinact/KI = 1.0 x 106 M-1s-1 | SETD2 (IC50 = 0.8 µM), PRMT1 (IC50 = 1.3 µM) | Covalent negative allosteric modulator.[3] |
| Mithramycin A | SETDB1 expression | Not applicable | DNA/RNA polymerase inhibitor, DNA-binding transcriptional inhibitor. | Inhibits SETDB1 gene expression.[4] |
| DZNep | SET-domain HMTs | Not specific to SETDB1 | Broad inhibitor of S-adenosylhomocysteine hydrolase (SAHH). | Indirectly inhibits methyltransferases by depleting SAM levels. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of the presented data.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to directly measure the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Dialyze the purified SETDB1-TTD protein and the ligand (this compound) extensively against the same buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl) to minimize buffer mismatch.
-
Determine the precise concentrations of the protein and ligand using a reliable method such as UV-Vis spectroscopy.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the SETDB1-TTD protein solution (e.g., 10-20 µM).
-
Load the injection syringe with the ligand solution (e.g., 100-200 µM).
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the purified SETDB1-TTD protein onto the surface of a sensor chip (e.g., CM5 chip) via amine coupling.
-
Activate the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the protein solution over the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of the analyte (this compound) over the sensor surface.
-
Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the immobilized protein.
-
After each injection, allow for a dissociation phase where buffer flows over the surface.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts related to SETDB1 and the experimental validation of its ligands.
Caption: SETDB1 methylates H3K9, leading to gene silencing, and regulates the WNT pathway.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine binding affinity.
Caption: Workflow for Surface Plasmon Resonance (SPR) to determine binding kinetics.
Conclusion
This compound stands out as a potent and selective chemical probe for the tandem tudor domain of SETDB1. Its high affinity and specificity, as demonstrated by the presented data, make it a valuable tool for investigating the biological functions of the SETDB1 reader domain. However, it is crucial for researchers to consider its unique mode of action, particularly its ability to increase SETDB1 methyltransferase activity, which contrasts with the inhibitory function of traditional SET domain-targeted compounds. The provided experimental protocols and comparative data serve as a robust resource for scientists to make informed decisions when selecting a SETDB1 modulator for their research needs. Further studies, including broader enzymatic profiling and cellular off-target analysis, will continue to refine our understanding of this compound's specificity and utility.
References
The Enantiomer of SETDB1-TTD-IN-1 TFA: A Validated Negative Control for Epigenetic Research
An essential component of rigorous scientific inquiry is the use of appropriate controls to ensure that observed effects are specific to the molecule of interest. In the study of the histone methyltransferase SETDB1, the inactive enantiomer of the potent SETDB1 Tandem Tudor Domain (TTD) ligand, SETDB1-TTD-IN-1 TFA (also known as (R,R)-59), serves as an ideal negative control. This guide provides a comprehensive comparison of the active (R,R)-59 and its inactive (S,S)-59 enantiomer, supported by experimental data and detailed protocols to aid researchers in designing robust experiments.
Unraveling the Stereospecificity of SETDB1-TTD Engagement
This compound, the (R,R)-59 enantiomer, is a potent and selective ligand that binds to the Tandem Tudor Domain (TTD) of SETDB1.[1][2] This interaction has been shown to allosterically increase the methyltransferase activity of SETDB1.[3] In stark contrast, its enantiomer, (S,S)-59, has been demonstrated to be inactive in a variety of biochemical and cellular assays, highlighting the critical importance of stereochemistry in its biological function.[4][5] This lack of activity makes (S,S)-59 an excellent tool for researchers to differentiate between specific effects mediated by the engagement of the SETDB1-TTD and any potential off-target or non-specific effects.
Comparative Efficacy: (R,R)-59 vs. (S,S)-59
The following table summarizes the quantitative data from various assays, clearly demonstrating the differential activity of the two enantiomers.
| Assay Type | Active Enantiomer (R,R)-59 | Negative Control (S,S)-59 | Reference |
| Binding Affinity (Kd) | 88 nM (ITC) | No activity reported | [2] |
| TR-FRET (IC50) | 1.7 ± 0.47 µM | Unable to displace peptide | [3] |
| Cellular Thermal Shift Assay (CETSA) | Stabilizes SETDB1-TTD | No stabilization observed | [6][7] |
| Cell Proliferation (MDA-MB-231) | Promotes proliferation | No effect | [3] |
Experimental Protocols
To facilitate the use of (S,S)-59 as a negative control, detailed protocols for key comparative experiments are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity of the compounds to the SETDB1-TTD.
Materials:
-
Purified SETDB1-TTD protein
-
(R,R)-59 and (S,S)-59 compounds
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Thoroughly dialyze the purified SETDB1-TTD protein against the ITC buffer.
-
Dissolve the (R,R)-59 and (S,S)-59 compounds in the final dialysis buffer.
-
Determine the precise concentrations of the protein and compound solutions.
-
Load the protein solution (e.g., 20 µM) into the sample cell of the ITC instrument.
-
Load the compound solution (e.g., 200 µM) into the titration syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
Analyze the resulting data to determine the binding constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To assess the ability of the compounds to displace a biotinylated histone peptide from the SETDB1-TTD.
Materials:
-
GST-tagged SETDB1-TTD
-
Biotinylated H3K9me2/K14ac peptide
-
Europium-labeled anti-GST antibody
-
Streptavidin-conjugated acceptor fluorophore
-
(R,R)-59 and (S,S)-59 compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
Protocol:
-
Prepare a solution containing GST-SETDB1-TTD and the biotinylated H3 peptide in the assay buffer.
-
Add the test compounds ((R,R)-59 or (S,S)-59) at various concentrations.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Add the Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the IC50 values from the dose-response curves.[8]
Cellular Thermal Shift Assay (CETSA)
Objective: To evaluate the target engagement of the compounds in a cellular context by measuring the thermal stabilization of SETDB1-TTD.
Materials:
-
HEK293T cells
-
Plasmid encoding Flag-tagged SETDB1-TTD
-
Transfection reagent
-
(R,R)-59 and (S,S)-59 compounds
-
PBS with protease inhibitors
-
Equipment for Western blotting
Protocol:
-
Transfect HEK293T cells with the Flag-SETDB1-TTD plasmid.
-
After 24-48 hours, treat the cells with the vehicle (DMSO), (R,R)-59, or (S,S)-59 for a specified time (e.g., 6 hours).[7]
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-Flag antibody to detect the amount of stabilized SETDB1-TTD at each temperature.[10]
Cell Proliferation Assay
Objective: To assess the effect of the compounds on the proliferation of cancer cells.
Materials:
-
MDA-MB-231 breast cancer cells
-
Cell culture medium and supplements
-
(R,R)-59 and (S,S)-59 compounds
-
96-well plates
-
MTT or similar cell viability reagent
Protocol:
-
Seed MDA-MB-231 cells in 96-well plates at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.[11]
-
Treat the cells with a range of concentrations of (R,R)-59, (S,S)-59, or vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).[12]
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Visualizing the SETDB1 Signaling Pathway
SETDB1 is a key epigenetic regulator that primarily functions by catalyzing the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a mark associated with transcriptional repression.[13] Beyond its role in chromatin modification, SETDB1 has been shown to positively regulate the WNT/β-catenin signaling pathway, a crucial pathway in development and disease.[1][14][15][16]
Caption: SETDB1 positively regulates the WNT/β-catenin pathway, promoting tumorigenesis.
The provided diagram illustrates the canonical WNT signaling pathway and the proposed influence of SETDB1. In the absence of a WNT signal, a destruction complex phosphorylates β-catenin, targeting it for degradation. Upon WNT ligand binding to its receptor, this destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate target genes involved in cell proliferation. SETDB1 has been shown to enhance this pathway, contributing to increased nuclear β-catenin and diminished expression of the tumor suppressor p53, thereby promoting cell proliferation and tumorigenesis.[14][15]
By employing the inactive (S,S)-59 enantiomer as a negative control, researchers can confidently attribute the observed effects on this and other cellular pathways to the specific engagement of the SETDB1-TTD by the active (R,R)-59 compound. This rigorous approach is paramount for advancing our understanding of SETDB1 biology and its potential as a therapeutic target.
References
- 1. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The proliferation of MDA-MB-231 cells is repressed by mesenchymal stem cell-mediated macrophage activation conditioned medium through the inhibition of AKT1 and YKL-39 genes | Biomedical Research and Therapy [bmrat.org]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Structure, Activity and Function of the SETDB1 Protein Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SETDB1 accelerates tumourigenesis by regulating the WNT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide: SETDB1-TTD-IN-1 TFA versus Genetic Knockdown of SETDB1
For researchers investigating the multifaceted roles of the histone methyltransferase SETDB1, choosing the right tool to modulate its function is critical. This guide provides a comprehensive comparison between a novel chemical probe, SETDB1-TTD-IN-1 TFA, and the widely used genetic knockdown approach, offering insights into their mechanisms, effects, and experimental considerations.
At a Glance: Chemical Activator vs. Genetic Silencing
A fundamental distinction between this compound and genetic knockdown is their opposing effects on SETDB1's enzymatic activity. This compound acts as a positive allosteric modulator, increasing the methyltransferase activity of SETDB1.[1][2][3] In contrast, genetic knockdown methods, such as siRNA or shRNA, reduce the overall levels of the SETDB1 protein, thereby decreasing its total methyltransferase activity in the cell.[4][5] This core difference leads to divergent downstream biological consequences, a critical consideration for experimental design and data interpretation.
Comparative Data Summary
The following tables summarize the key characteristics and reported biological effects of each method.
Table 1: Mechanism and Specificity
| Feature | This compound | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Binds to the tandem tudor domain (TTD) of SETDB1, leading to a conformational change that increases its methyltransferase activity.[1][3] | Degrades SETDB1 mRNA, leading to reduced protein expression and overall loss of function. |
| Target | SETDB1 Tandem Tudor Domain (TTD) | SETDB1 mRNA |
| Effect on Activity | Increases methyltransferase activity.[1][3] | Decreases total enzyme levels and activity.[4][5] |
| Binding Affinity (Kd) | 88 nM for SETDB1-TTD.[1][6][7] | Not applicable. |
| Reported Off-Target Activities | Shows some binding activity for 53BP1 (Kd = 4.3 µM) and JMJD2A (Kd = 86 µM).[1][6] No activity against 14 other tested tudor domains.[1][6] Can inhibit SETD2 and PRMT1 at higher concentrations (IC50 = 0.8 µM and 1.3 µM, respectively).[8] | Can cause off-target gene silencing through partial complementarity with unintended mRNA targets. The extent is sequence-dependent. |
| Temporal Control | Rapid and reversible upon withdrawal of the compound. | Slower onset (24-72 hours) and can be transient (siRNA) or stable (shRNA). |
Table 2: Reported Cellular and Phenotypic Effects
| Biological Outcome | This compound | Genetic Knockdown (siRNA/shRNA) |
| Cell Proliferation | Increases proliferation in a dose-dependent manner in breast cancer cells.[3] | Decreases proliferation in breast cancer, NSCLC, and other cancer cell lines.[4][9] |
| Apoptosis | Not explicitly reported; increased Akt activation suggests a pro-survival effect.[3] | Induces apoptosis in acute myeloid leukemia (AML) cells.[5] |
| Cell Cycle | Not explicitly reported. | Inhibits cell cycle progression in breast cancer cells.[4] |
| Cell Migration/Invasion | Not explicitly reported. | Inhibits migration and invasion in breast and lung cancer cells.[4][10] |
| Gene Expression | Significantly affected the expression of 72 genes in THP-1 cells.[1][6] | Widespread changes in gene expression, including upregulation of viral response genes and retrotransposons in AML cells.[5] |
| Signaling Pathways | Activates the Akt pathway by promoting Akt1 methylation and subsequent phosphorylation at T308.[3] | Inhibits the Wnt/β-catenin pathway.[9][11][12][13] Modulates the p53 pathway, with loss of SETDB1 leading to p53-mediated apoptosis.[14][15][16] |
| Histone Methylation | Increases SETDB1's catalytic activity, presumably leading to increased H3K9me3 at target sites. | Reduces global and locus-specific H3K9me3 levels.[5][17] |
Signaling Pathways and Mechanisms
The divergent effects of this compound and genetic knockdown can be understood by examining their impact on key signaling pathways.
This compound: An Activator of Pro-Survival Signaling
This compound functions by binding to the TTD, which allosterically enhances the catalytic SET domain's activity. A key non-histone target of SETDB1 is the kinase Akt1.[3] By promoting the methylation of Akt1, the compound triggers its phosphorylation and activation, leading to downstream effects such as increased cell proliferation.[3]
Genetic Knockdown of SETDB1: De-repression and Tumor Suppression
Genetic knockdown removes the SETDB1 protein, leading to a loss of its repressive functions. This has been shown to inhibit the Wnt/β-catenin signaling pathway and activate the p53 tumor suppressor pathway, resulting in decreased proliferation and increased apoptosis.[9][11][12][14]
Experimental Protocols
Using this compound in Cell Culture
This protocol is a general guideline based on published data for treating cells with this compound.[1][3] Optimization is recommended for specific cell lines and experimental endpoints.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Appropriate cell culture medium
-
HEK293T or THP-1 cells (or other cell line of interest)
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to make a 10 mM stock, dissolve 5.83 mg in 1 mL of DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and for the duration of the experiment.
-
Treatment: Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 2.5-40 µM).[1] Remove the existing medium from the cells and replace it with the medium containing the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate cells for the desired period (e.g., 24 hours for gene expression analysis or up to 72 hours for proliferation assays).[1][3]
-
Analysis: Harvest cells for downstream analysis, such as Western blotting for p-Akt1/total Akt1, qRT-PCR for gene expression changes, or a cell viability assay (e.g., MTS/MTT).
Genetic Knockdown of SETDB1 using siRNA
This protocol provides a general workflow for transiently knocking down SETDB1 using siRNA.[18][19][20][21][22]
Materials:
-
Pre-designed siRNAs targeting human SETDB1 and a non-targeting (scramble) control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Serum-free culture medium (e.g., Opti-MEM™).
-
Cells of interest (e.g., MCF-7, A549).
Procedure:
-
Cell Seeding (Day 1): Plate cells in antibiotic-free medium so they reach 60-80% confluency at the time of transfection.
-
Transfection (Day 2): a. Solution A: For each well of a 6-well plate, dilute a specific amount of siRNA (e.g., 20-80 pmols) into serum-free medium. b. Solution B: In a separate tube, dilute the transfection reagent into serum-free medium according to the manufacturer's instructions. c. Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form. d. Add the siRNA-lipid complexes to the cells.
-
Incubation (Day 2-5): Incubate cells for 24-72 hours. The optimal time depends on the stability of the SETDB1 protein and the experimental endpoint.
-
Validation and Analysis (Day 3-5): a. qRT-PCR: Isolate RNA to quantify SETDB1 mRNA levels and confirm knockdown efficiency. b. Western Blot: Prepare cell lysates to analyze SETDB1 protein levels. This is crucial as it confirms the reduction of the functional protein. c. Functional Assays: Perform proliferation (CCK-8/MTS), migration (Transwell), or cell cycle (flow cytometry) assays.[4]
Conclusion: Selecting the Appropriate Tool
The choice between this compound and genetic knockdown depends entirely on the biological question being addressed.
-
This compound is a valuable tool for studying the consequences of hyperactivating SETDB1's methyltransferase function. Its rapid and reversible nature makes it suitable for dissecting acute signaling events and understanding the role of SETDB1's catalytic activity on specific non-histone substrates like Akt1.
-
Genetic knockdown (siRNA/shRNA) is the established method for investigating the effects of loss-of-function of SETDB1. It is the appropriate choice for studies where the goal is to understand the necessity of the SETDB1 protein for cellular processes like proliferation, survival, and the repression of specific signaling pathways (e.g., Wnt) and genomic elements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of SETDB1 inhibits breast cancer progression by miR-381-3p-related regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silencing of retrotransposons by SETDB1 inhibits the interferon response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent and selective SETDB1 covalent negative allosteric modulator reduces methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. SETDB1 accelerates tumourigenesis by regulating the WNT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. SETDB1 confers colorectal cancer metastasis by regulation of WNT/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SETDB1 Inhibits p53-Mediated Apoptosis and Is Required for Formation of Pancreatic Ductal Adenocarcinomas in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histone methyltransferase SETDB1 regulates liver cancer cell growth through methylation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SETDB1 tumour suppressor roles in near-haploid mesothelioma involve TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SETDB1 fuels the lung cancer phenotype by modulating epigenome, 3D genome organization and chromatin mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. siRNA knockdown [protocols.io]
- 21. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Guidelines for transfection of siRNA [qiagen.com]
A Comparative Guide: Unraveling the Roles of SETDB1 with a Chemical Probe versus CRISPR/Cas9 Knockout
For researchers, scientists, and drug development professionals investigating the multifaceted role of the histone methyltransferase SETDB1, the choice of methodology is paramount. This guide provides a comprehensive comparison of two powerful techniques: the use of the chemical probe SETDB1-TTD-IN-1 TFA and the genetic knockout of SETDB1 via CRISPR/Cas9. While direct comparative studies are not yet available, this document synthesizes existing data to offer an objective overview of their mechanisms, experimental protocols, and expected outcomes, enabling you to make an informed decision for your research.
This guide will delve into the distinct mechanisms of action of each approach, provide detailed experimental protocols, and present a comparative analysis of their reported effects on cellular phenotypes and gene expression.
At a Glance: this compound vs. CRISPR/Cas9 Knockout
| Feature | This compound | CRISPR/Cas9 SETDB1 Knockout |
| Mechanism of Action | Binds to the tandem tudor domain (TTD) of SETDB1, increasing its methyltransferase activity.[1] | Induces double-strand breaks in the SETDB1 gene, leading to frameshift mutations and complete loss of protein function. |
| Effect on SETDB1 | Enhancement of enzymatic activity. | Complete and permanent ablation of the gene and protein. |
| Nature of Perturbation | Pharmacological, reversible upon withdrawal. | Genetic, permanent, and heritable in cell progeny. |
| Key Advantage | Allows for the study of the effects of enhanced SETDB1 activity. | Provides a definitive understanding of the consequences of complete loss of SETDB1 function. |
| Potential Caveat | Off-target effects, though reported to be selective.[1] | Cellular compensation and potential for off-target gene editing. |
Understanding the Mechanisms
SETDB1 (SET domain bifurcated 1) is a histone methyltransferase that plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3). This epigenetic mark is associated with transcriptional repression and the formation of heterochromatin. The two methods discussed here perturb this function in opposing ways.
This compound is a potent and selective chemical probe that acts as a competitive ligand for the tandem tudor domain (TTD) of SETDB1, with a reported binding affinity (Kd) of 88 nM.[1] By binding to the TTD, it enhances the methyltransferase activity of SETDB1.[1] This allows for the investigation of cellular processes that are regulated by the upregulation of SETDB1's enzymatic function.
CRISPR/Cas9-mediated knockout of SETDB1, on the other hand, utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to the SETDB1 gene, where it creates a double-strand break. The cell's error-prone DNA repair machinery often introduces insertions or deletions (indels), leading to a frameshift mutation and a premature stop codon, thereby resulting in a complete loss of SETDB1 protein expression. This genetic ablation allows for the study of the consequences of a total absence of SETDB1 function.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of SETDB1 in A549 Lung Cancer Cells
This protocol is based on a published study that successfully generated SETDB1 knockout A549 cells.
Materials:
-
A549 cells
-
pSpCas9(BB)-2A-GFP (PX458) vector
-
sgRNA targeting SETDB1 (e.g., 5′-GGCGGAGCTATGCTACCCGG-3′)
-
Lipofectamine 3000 or similar transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Genomic DNA extraction kit
-
PCR reagents and primers for genotyping
-
Sanger sequencing service
Procedure:
-
sgRNA Cloning: Clone the SETDB1-targeting sgRNA sequence into the pSpCas9(BB)-2A-GFP vector according to the manufacturer's protocol.
-
Transfection: Transfect A549 cells with the sgRNA-containing plasmid using Lipofectamine 3000.
-
FACS Sorting: 48 hours post-transfection, sort GFP-positive cells using FACS to enrich for cells that have taken up the plasmid.
-
Single-Cell Cloning: Plate the sorted cells at a very low density to allow for the growth of single-cell-derived colonies.
-
Colony Expansion and Genotyping: Expand individual colonies and extract genomic DNA.
-
Verification:
-
Perform PCR to amplify the targeted region of the SETDB1 gene.
-
Sequence the PCR products to identify clones with frameshift mutations.
-
Confirm the absence of SETDB1 protein expression by Western blotting.
-
Protocol 2: Treatment of Cells with this compound
This is a general protocol based on available data for the use of this compound in cell culture.[1] Optimization for specific cell lines, such as A549, may be required.
Materials:
-
A549 cells or other cell line of interest
-
This compound
-
DMSO (for stock solution)
-
Cell culture reagents
-
Apparatus for desired downstream analysis (e.g., Western blot, RT-qPCR, migration/proliferation assays)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Seed cells at a density appropriate for the planned downstream assay and allow them to adhere overnight.
-
Treatment:
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration. A typical concentration range is 2.5-40 µM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Treat the cells for a specified duration, for example, 24 hours.[1]
-
-
Downstream Analysis: Following treatment, perform the desired assays to assess the effects on cellular phenotype or gene expression.
Comparative Analysis of Outcomes
While a direct, side-by-side comparison in the same cell line is not available, we can infer the likely opposing effects based on the mechanisms of action and existing data.
Phenotypic Effects
| Phenotype | CRISPR/Cas9 SETDB1 Knockout (in A549 cells) | Expected Effect of this compound |
| Cell Proliferation | Slightly decreased. | Overexpression of SETDB1 in lung cancer cells is associated with enhanced clonogenic growth.[2][3] Therefore, enhancing its activity with the probe may increase proliferation. |
| Cell Migration | Dramatically increased. | SETDB1 depletion has been shown to increase migration in A549 cells. Conversely, overexpression of SETDB1 can increase tumor invasiveness.[4] The effect of enhancing its activity on migration may be context-dependent. |
| Transforming Activity | Dramatically increased. | Given that SETDB1 is considered an oncogene in lung cancer,[4] enhancing its activity would be expected to increase transforming potential. |
Gene Expression Changes
| Gene/Pathway | CRISPR/Cas9 SETDB1 Knockout (in A549 cells) | Expected Effect of this compound |
| E-cadherin | Downregulated. | As knockout leads to downregulation, enhancing SETDB1 activity might lead to increased expression or have no effect, depending on the regulatory mechanism. |
| β-catenin | Downregulated. | Similar to E-cadherin, the effect of enhancing SETDB1 is likely to be opposite to that of the knockout. |
| STAT3 | Increased total levels. | The effect of enhancing SETDB1 on STAT3 is currently unknown. |
| Akt | Increased total levels. | SETDB1 can methylate and activate Akt.[5] Therefore, enhancing SETDB1 activity with the probe is expected to increase Akt activation. |
| General Gene Expression | Widespread changes, including altered expression of genes involved in epithelial-mesenchymal transition (EMT).[6] | In THP-1 cells, treatment with this compound for 24 hours significantly affected the expression of 72 genes.[1] The specific genes affected in lung cancer cells are yet to be determined. |
Visualizing the Methodologies and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the SETDB1 signaling pathway, the experimental workflow for comparing the two methodologies, and the logical relationship between them.
Caption: The SETDB1 signaling pathway and points of intervention.
Caption: Workflow for comparing SETDB1 knockout and chemical probe effects.
Caption: Logical relationship between the two experimental approaches.
Conclusion: Choosing the Right Tool for the Job
The choice between using this compound and a CRISPR/Cas9 knockout of SETDB1 depends entirely on the biological question being asked.
-
To understand the consequences of a complete loss of SETDB1 function and to uncover potential compensatory mechanisms, CRISPR/Cas9 knockout is the definitive method. The resulting permanent genetic modification provides a clean background for studying the essential roles of SETDB1.
-
To investigate the effects of enhanced SETDB1 methyltransferase activity and to explore the downstream consequences of its hyperactivation, this compound is the ideal tool. This chemical probe allows for a dose-dependent and reversible modulation of SETDB1 function, providing insights into the dynamic regulation of the pathways it controls.
For a comprehensive understanding of SETDB1's role in cellular processes, the ideal experimental design would involve the use of both methodologies in parallel. The contrasting results would provide a more complete and nuanced picture of how both the absence and the hyperactivation of this critical enzyme impact cellular phenotype and gene regulation. As research in this area progresses, direct comparative studies will undoubtedly emerge, further refining our understanding of SETDB1's complex biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SETDB1 accelerates tumourigenesis by regulating the WNT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene amplification of the histone methyltransferase SETDB1 contributes to human lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SETDB1 in cancer: overexpression and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SETDB1 fuels the lung cancer phenotype by modulating epigenome, 3D genome organization and chromatin mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for SETDB1-TTD-IN-1 TFA
This guide provides a detailed comparison of the Cellular Thermal Shift Assay (CETSA) for the selective inhibitor SETDB1-TTD-IN-1 TFA, also known as (R,R)-59, with alternative methods for assessing target engagement of the SET domain bifurcated 1 (SETDB1) protein. Designed for researchers, scientists, and drug development professionals, this document outlines quantitative data, experimental protocols, and visual workflows to facilitate a comprehensive understanding of these techniques.
Quantitative Data Summary
The following table summarizes the key quantitative data from target engagement studies of SETDB1 inhibitors using various biophysical assays.
| Compound | Assay | Cell Line | Target | Key Parameter | Value | Reference |
| This compound ((R,R)-59) | CETSA | HEK293T | Flag-SETDB1-TTD | Dose-dependent stabilization | 2.5-40 µM | [1] |
| This compound ((R,R)-59) | CETSA | HEK293T | HiBIT-SETDB1 3TD | ΔTm | 0.95 °C | [2] |
| UNC10013 | CETSA | HEK293T | HiBIT-SETDB1 3TD | ΔTm | 0.89 °C | [2] |
| This compound ((R,R)-59) | ITC | - | SETDB1-TTD | Kd | 88 nM | [1] |
| (S,S)-59 (inactive enantiomer) | ITC | - | SETDB1-TTD | No activity | - | [3] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.
Protocol for this compound:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Transfect the cells with a plasmid encoding for Flag-tagged SETDB1 Tandem Tudor Domain (TTD) or HiBIT-tagged SETDB1 Triple Tudor Domain (3TD).
-
-
Compound Treatment:
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
-
Protein Detection and Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SETDB1-TTD using Western blotting with an anti-Flag antibody or by measuring the luminescence of the HiBIT tag.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.
Protocol for this compound:
-
Sample Preparation:
-
Purify the SETDB1-TTD protein.
-
Prepare a solution of the purified protein in a suitable buffer.
-
Prepare a solution of this compound in the same buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat signals from each injection.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique used to study the mobility of fluorescently labeled molecules in living cells.
Protocol for SETDB1-TTD:
-
Cell Culture and Transfection:
-
Culture HEK293T cells on glass-bottom dishes.
-
Transfect the cells with a plasmid encoding EGFP-tagged SETDB1-TTD.
-
-
Compound Treatment:
-
FRAP Imaging:
-
Identify a region of interest (ROI) within the nucleus where the EGFP-SETDB1-TTD is expressed.
-
Acquire pre-bleach images.
-
Use a high-intensity laser to photobleach the fluorescence within the ROI.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the ROI over time.
-
Normalize the recovery data.
-
Calculate the mobile fraction and the half-time of recovery (t1/2) to assess changes in protein dynamics upon compound binding.
-
Visualizations
CETSA Experimental Workflow
Caption: A flowchart illustrating the key steps of the Cellular Thermal Shift Assay (CETSA).
SETDB1 Signaling Pathway
Caption: Key signaling pathways modulated by SETDB1 activity.
References
comparative analysis of SETDB1 chemical probes
A Comparative Analysis of Chemical Probes for SETDB1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of currently available chemical probes targeting the histone methyltransferase SETDB1. SETDB1 is a key epigenetic regulator involved in gene silencing and has emerged as a promising therapeutic target in oncology and neurodegenerative diseases. This document aims to assist researchers in selecting the most appropriate chemical probe for their studies by presenting a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Introduction to SETDB1
SET domain bifurcated 1 (SETDB1) is a histone lysine (B10760008) methyltransferase that specifically catalyzes the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2 and H3K9me3). These methylation marks are associated with transcriptional repression and the formation of heterochromatin. SETDB1 plays a crucial role in various cellular processes, including the silencing of tumor suppressor genes and the regulation of key signaling pathways such as WNT, p53, and Akt.[1][2][3][4][5][6][7] Its dysregulation is implicated in the progression of numerous cancers.
Overview of SETDB1 Chemical Probes
A growing number of small molecule probes targeting SETDB1 are being developed. These tools are essential for elucidating the biological functions of SETDB1 and for validating it as a therapeutic target. The probes discussed in this guide target different domains of the SETDB1 protein, primarily the catalytic SET domain or the Tudor domain, which is involved in recognizing histone marks.
Quantitative Data Presentation
The following table summarizes the key quantitative data for the most well-characterized SETDB1 chemical probes. This allows for a direct comparison of their potency and binding affinity.
| Probe Name | Target Domain | Assay Type | Potency / Affinity | Reference(s) |
| (R,R)-59 | Tandem Tudor Domain (TTD) | ITC | Kd = 88 nM | [8][9] |
| HTRF | IC50 = 0.75 µM (vs. H3K9me2/K14ac) | |||
| VH01 | Not Specified | SPR | Kd = 3.26 µM | [8] |
| VH06 | Not Specified | SPR | Kd = 0.232 µM | [8] |
| APQ | Not Specified | Cell-based | IC50 = 65 µM (H3K9me3 reduction) | [10] |
| UNC6535 | Triple Tudor Domain (3TD) | TR-FRET | IC50 > 50 µM | [11] |
| UNC10013 | Triple Tudor Domain (3TD) | TR-FRET | IC50 = 0.057 µM | [12] |
| (Covalent) | Kinetic | kinact/KI = 1.0 x 106 M-1s-1 | [11][12] |
Note: The probes (R,R)-59, UNC6535, and UNC10013 are notable for targeting the Tudor domain, which may offer a different mechanism of action compared to active site inhibitors. UNC10013 is a covalent inhibitor, providing a tool for prolonged target engagement studies.[11][12] APQ's potency was determined in a cellular assay measuring the reduction of H3K9me3 levels.[10][13][14][15]
Selectivity of SETDB1 Probes
The selectivity of a chemical probe is critical for ensuring that its observed biological effects are due to the modulation of the intended target.
(R,R)-59 has been tested for selectivity against a panel of 17 Tudor domain-containing proteins and showed good selectivity for the SETDB1 Tandem Tudor Domain.[16]
UNC10013 has been profiled against a broad panel of methyltransferases and lysine-binding proteins. It was found to be highly selective for the SETDB1 Triple Tudor Domain, with off-target activity observed against SETD2 (IC50 = 0.8 µM) and PRMT1 (IC50 = 1.3 µM) at higher concentrations.[11]
Information on the comprehensive selectivity of VH01, VH06, and APQ against a wide range of methyltransferases is less readily available in the public domain.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce and build upon the cited findings.
Radiometric SETDB1 Methyltransferase Assay
This assay measures the enzymatic activity of SETDB1 by quantifying the transfer of a radiolabeled methyl group from S-adenosylmethionine (SAM) to a histone substrate.
Materials:
-
Recombinant full-length SETDB1 protein
-
Biotinylated Histone H3 peptide (e.g., Akt1-K64 peptide)
-
[3H]-S-Adenosylmethionine ([3H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT
-
Streptavidin-coated filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, the SETDB1 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the biotinylated histone H3 peptide substrate and [3H]-SAM. A typical reaction might contain 0.5 µM SETDB1, 10 µM peptide, and 5 µM [3H]-SAM.[17]
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an excess of cold, unlabeled SAM.
-
Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data is analyzed by plotting the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[18][19][20][21][22]
Materials:
-
Cells expressing the target protein (e.g., HEK293T cells overexpressing SETDB1)
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Apparatus for heating cell suspensions (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge for separating soluble and aggregated proteins
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein (e.g., anti-SETDB1)
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes at temperatures from 40°C to 70°C).
-
Cool the samples to room temperature.
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[23][24][25][26][27]
Materials:
-
Purified SETDB1 protein (or target domain)
-
Test compound
-
ITC instrument
-
Dialysis buffer (the same for both protein and compound)
Procedure:
-
Thoroughly dialyze the purified protein and dissolve the compound in the same dialysis buffer to minimize heat of dilution effects.
-
Degas both the protein and compound solutions.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
The resulting data is a series of heat-release peaks corresponding to each injection.
-
Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches for studying SETDB1, the following diagrams have been generated using the DOT language.
Caption: SETDB1 signaling pathway interactions.
References
- 1. SETDB1 accelerates tumourigenesis by regulating the WNT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SETDB1 Inhibits p53-Mediated Apoptosis and Is Required for Formation of Pancreatic Ductal Adenocarcinomas in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. AKT methylation by SETDB1 promotes AKT kinase activity and oncogenic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Activity and Function of the SETDB1 Protein Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of histone methyltransferase SETDB1 in regulation of tumourigenesis and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potent and selective SETDB1 covalent negative allosteric modulator reduces methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and selective SETDB1 covalent negative allosteric modulator reduces methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Modulation of SETDB1 activity by APQ ameliorates heterochromatin conde" by Yu Jin Hwang, Seung Jae Hyeon et al. [digitalcommons.providence.org]
- 14. Modulation of SETDB1 activity by APQ ameliorates heterochromatin condensation, motor function, and neuropathology in a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of SETDB1 activity by APQ ameliorates heterochromatin condensation, motor function, and neuropathology in a Huntington’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 24. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 25. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 26. tainstruments.com [tainstruments.com]
- 27. google.com [google.com]
Confirming On-Target Effects of SETDB1-TTD-IN-1 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SETDB1-TTD-IN-1 TFA, a positive allosteric modulator of the histone methyltransferase SETDB1. Its performance is contrasted with alternative compounds, supported by experimental data to confirm its on-target effects.
Introduction to SETDB1 and its Modulation
SET domain bifurcated 1 (SETDB1) is a crucial epigenetic regulator that primarily catalyzes the di- and tri-methylation of histone H3 on lysine (B10760008) 9 (H3K9me2/3), a hallmark of transcriptional repression and heterochromatin formation. Beyond its role in gene silencing, SETDB1 also methylates non-histone proteins, such as Akt, promoting oncogenic signaling pathways. The activity of SETDB1 is intricately regulated by its various domains, including a triple tudor domain (TTD) that acts as a reader for histone modifications. Targeting this TTD domain with small molecules offers a nuanced approach to modulating SETDB1's enzymatic activity. This guide focuses on this compound, a ligand that binds to the TTD and allosterically enhances SETDB1's methyltransferase activity. Its on-target effects will be compared with a negative allosteric modulator, UNC10013, and other less specific inhibitors.
Comparative Analysis of SETDB1 Modulators
The on-target effects of this compound are best understood when compared against compounds with opposing or different mechanisms of action.
| Compound | Target Domain | Mechanism of Action | Key Quantitative Data | Impact on Methyltransferase Activity |
| This compound | Tandem Tudor Domain (TTD) | Positive Allosteric Modulator | Kd : 88 nM[1][2] | Increases activity[1][2] |
| UNC10013 | Tandem Tudor Domain (TTD) | Covalent Negative Allosteric Modulator | kinact/KI : 1.0 x 106 M-1s-1[3][4][5] | Decreases activity on Akt[1][3][4][5] |
| Mithramycin A | DNA (indirectly affects SETDB1 expression) | Transcriptional Repressor of SETDB1 | Varies by cell line and conditions | Decreases SETDB1 protein levels |
| BIX-01294 | SET domain (of G9a, with off-target effects on SETDB1) | Competitive Inhibitor (primarily of G9a) | Varies by target | Inhibits methyltransferase activity |
Confirming On-Target Effects: Key Experiments
To validate the on-target engagement and functional consequences of this compound, a series of key experiments are essential. Below are the methodologies for these assays, comparing the expected outcomes for this compound and its counterparts.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
This assay confirms direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.
Expected Outcome:
-
This compound and UNC10013 are expected to increase the thermal stability of SETDB1, indicating direct target engagement.[1][2][6]
-
Mithramycin A is not expected to directly alter SETDB1 thermal stability as its primary mechanism is to inhibit transcription.
-
BIX-01294 might show a slight stabilization, but this would not be specific to SETDB1.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate HEK293T cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound, UNC10013, or vehicle control (DMSO) for 1 hour at 37°C.
-
Heating: After incubation, wash the cells with PBS and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble SETDB1 at each temperature point by Western blotting using a specific SETDB1 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble SETDB1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.
Enzymatic Activity: In Vitro Methyltransferase Assay
This assay directly measures the enzymatic activity of SETDB1 on a specific substrate in the presence of a modulator.
Expected Outcome:
-
This compound will increase the methylation of SETDB1 substrates, such as a peptide derived from Akt1 (Akt1-K64).[7][8]
-
UNC10013 will decrease the methylation of the Akt1 substrate.[1][3][4][5]
-
BIX-01294 will show dose-dependent inhibition of methylation.
Experimental Protocol: Radiometric In Vitro Methyltransferase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT), recombinant full-length SETDB1 enzyme, and the test compound (this compound, UNC10013, or BIX-01294) at various concentrations.
-
Substrate Addition: Add the biotinylated Akt1-K64 peptide substrate to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor. Incubate at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Capture of Substrate: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide substrate.
-
Washing: Wash the plate multiple times with a wash buffer to remove unincorporated [3H]-SAM.
-
Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity as a function of compound concentration to determine the effect on SETDB1 enzymatic activity.
Cellular Effects on Non-Histone Substrates: Akt Phosphorylation
Since SETDB1-mediated methylation of Akt promotes its subsequent phosphorylation and activation, measuring changes in phosphorylated Akt (p-Akt) levels in cells serves as a downstream readout of SETDB1 activity.
Expected Outcome:
-
This compound treatment will lead to an increase in p-Akt levels.[8]
-
UNC10013 treatment will lead to a decrease in p-Akt levels.[1][3][4][5]
Experimental Protocol: Western Blot for Phospho-Akt (Ser473)
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., MCF-7, which has high SETDB1 expression) and grow to 70-80% confluency. Treat cells with this compound, UNC10013, or vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the p-Akt signal.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-Akt to total Akt.
Cellular Effects on Histone Substrates: H3K9 Trimethylation
To confirm the on-target effects on SETDB1's canonical function, Chromatin Immunoprecipitation (ChIP) followed by qPCR can be used to measure changes in H3K9me3 levels at specific gene loci known to be targeted by SETDB1.
Expected Outcome:
-
This compound , as a positive modulator, is expected to increase H3K9me3 levels at SETDB1 target gene promoters.
-
UNC10013 , as a negative modulator of Akt methylation, its effect on H3K9 methylation is not explicitly documented but could potentially lead to a decrease or no change, depending on the allosteric effect on histone substrates.
-
Mithramycin A and other non-selective inhibitors are expected to decrease H3K9me3 levels due to reduced SETDB1 expression or activity.
Experimental Protocol: ChIP-qPCR for H3K9me3
-
Cell Treatment and Cross-linking: Treat cells (e.g., HEK293T) with the compounds for 24-48 hours. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared chromatin with an antibody specific for H3K9me3 or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C overnight. Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for the promoter regions of known SETDB1 target genes (e.g., endogenous retroviruses or specific developmental genes).
-
Data Analysis: Calculate the enrichment of H3K9me3 at the target loci relative to the input and IgG controls. Compare the enrichment levels between treated and untreated samples.
Visualizing Workflows and Pathways
Experimental Workflow for On-Target Effect Confirmation
Caption: Workflow for confirming the on-target effects of this compound.
SETDB1 Signaling and Modulation Pathway
Caption: Allosteric modulation of SETDB1 activity through the TTD domain.
References
- 1. Potent and selective SETDB1 covalent negative allosteric modulator reduces methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and Selective SETDB1 Covalent Negative Allosteric Modulator Reduces Methyltransferase Activity in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective SETDB1 covalent negative allosteric modulator reduces methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent and selective SETDB1 triple Tudor domain covalent ligand development and evaluation - American Chemical Society [acs.digitellinc.com]
- 7. (PDF) SETDB1 Triple Tudor Domain Ligand, (R,R)-59, Promotes Methylation of Akt1 in Cells (2023) | Mélanie Uguen [scispace.com]
- 8. SETDB1 Triple Tudor Domain Ligand, (R, R)-59, Promotes Methylation of Akt1 in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking SETDB1-TTD-IN-1 TFA: A Comparative Guide for Epigenetic Researchers
In the dynamic field of epigenetic research, the precise modulation of histone methyltransferases is crucial for dissecting cellular pathways and developing novel therapeutic strategies. This guide provides a comprehensive benchmark analysis of SETDB1-TTD-IN-1 TFA, a potent activator of the histone H3K9 methyltransferase SETDB1, against other known epigenetic modulators. The following sections present quantitative comparisons, detailed experimental protocols, and pathway visualizations to assist researchers in selecting the appropriate tools for their studies.
Introduction to this compound
This compound is a selective, cell-active ligand that binds to the tandem tudor domain (TTD) of SET domain bifurcated protein 1 (SETDB1).[1][2] Uniquely, it functions as a positive allosteric modulator, increasing the methyltransferase activity of SETDB1.[1][2][3][4] SETDB1 is a key enzyme that catalyzes the di- and tri-methylation of histone H3 at lysine (B10760008) 9 (H3K9), epigenetic marks typically associated with transcriptional repression and gene silencing.[5][6][7][8] Dysregulation of SETDB1 activity is implicated in various cancers through the silencing of tumor suppressor genes and the activation of oncogenic signaling pathways such as WNT and Akt.[5][9][10][11][12]
This guide compares this compound with compounds that modulate H3K9 methylation through different mechanisms, providing a clear perspective on its utility and performance.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and a known SETDB1 negative modulator, UNC10013. This comparison highlights their opposing effects on SETDB1 activity and their respective potencies.
| Compound | Target | Mechanism of Action | Binding Affinity (Kd) | Cellular Effect |
| This compound | SETDB1 Tandem Tudor Domain (TTD) | Positive Allosteric Modulator | 88 nM[1][2] | Increases SETDB1 methyltransferase activity[1][2][3] |
| UNC10013 | SETDB1 Tandem Tudor Domain (TTD) | Covalent Negative Allosteric Modulator | N/A (kinact/KI = 1.0 x 106 M−1s−1)[13] | Reduces SETDB1-mediated Akt methylation[13] |
Signaling Pathway and Mechanism of Action
SETDB1 is a crucial regulator of gene expression and protein signaling. Its activity is modulated by ligands binding to its distinct domains. The diagrams below illustrate the primary signaling pathway influenced by SETDB1 and the mechanism of its modulation.
Caption: SETDB1 signaling pathways influencing cell fate.
Caption: Mechanism of SETDB1 modulation by tool compounds.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize SETDB1 modulators.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This assay directly measures the binding affinity (Kd) of a ligand to its target protein.
-
Protein Preparation: Recombinant SETDB1 Tandem Tudor Domain (TTD) is purified and dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Ligand Preparation: this compound is dissolved in the same ITC buffer to a concentration 10-20 times that of the protein.
-
Titration: The protein solution (e.g., 20-50 µM) is placed in the sample cell of the calorimeter. The ligand solution is loaded into the injection syringe.
-
Data Acquisition: A series of small injections (e.g., 2-5 µL) of the ligand are made into the protein solution at a constant temperature (e.g., 25°C). The heat change associated with each injection is measured.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). For (R,R)-59, a precursor to the TFA salt, the reported KD value is 0.088 ± 0.045 μM.[14]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that a compound engages with its target protein within a cellular context.
-
Cell Culture and Treatment: Human cell lines (e.g., HEK293T) are cultured to ~80% confluency.[1] Cells are treated with various concentrations of this compound (e.g., 2.5-40 µM) or vehicle control for a specified time.[1]
-
Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation.
-
Protein Analysis: The amount of soluble SETDB1-TTD protein remaining in the supernatant at each temperature is quantified by Western blot or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the fraction of soluble protein against temperature. A shift in the melting temperature in drug-treated samples compared to the control indicates target engagement. SETDB1-TTD-IN-1 efficiently and dose-dependently stabilizes the SETDB1-TTD protein in HEK293T cells.[1]
In Vitro Methyltransferase Assay
This assay measures the enzymatic activity of SETDB1 and the effect of modulators.
-
Reaction Setup: The reaction mixture contains recombinant full-length SETDB1, a histone H3 peptide substrate, the methyl donor S-adenosylmethionine (SAM), and the test compound (this compound or a comparator).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period.
-
Detection: The level of H3K9 methylation is quantified. This can be done using various methods, such as radioactive assays (with 3H-SAM), antibody-based detection (ELISA or Western blot with anti-H3K9me3 antibodies), or mass spectrometry.
-
Data Analysis: The activity in the presence of the test compound is compared to the vehicle control. For activators like this compound, an increase in product formation is expected. Studies have shown that a related compound, (R,R)-59, promotes SETDB1-mediated methylation of Akt1 in vitro.[4]
The diagram below outlines the general workflow for evaluating a novel epigenetic modulator.
Caption: General workflow for modulator characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SETDB1 Triple Tudor Domain Ligand, (R,R)‑59, Promotes Methylation of Akt1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The function of histone methyltransferase SETDB1 and its roles in liver cancer [frontiersin.org]
- 7. The function of histone methyltransferase SETDB1 and its roles in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SETDB-1: A Potential Epigenetic Regulator in Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SETDB1 accelerates tumorigenesis by regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SETDB1 accelerates tumourigenesis by regulating the WNT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting SETDB1 in cancer and immune regulation: Potential therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potent and selective SETDB1 covalent negative allosteric modulator reduces methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Guided Discovery of a Potent and Selective Cell-Active Inhibitor of SETDB1 Tudor Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of SETDB1-TTD-IN-1 TFA
Disclaimer: This document provides general guidance for the proper disposal of SETDB1-TTD-IN-1 TFA in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, these procedures are based on best practices for handling similar small molecule inhibitors and trifluoroacetic acid (TFA) salts. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations. Always prioritize safety and seek guidance from your institution's EHS office.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be familiar with the potential hazards associated with this compound. As a trifluoroacetic acid salt of a small molecule inhibitor, it should be handled with care.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following standard laboratory PPE to minimize exposure:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and disposed of as hazardous waste after handling the compound.
-
Body Protection: A lab coat must be worn to prevent skin contact.
All handling and preparation of waste should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Hazard Assessment and Data Summary
The following table summarizes the assumed hazards and important handling information for this compound based on general knowledge of TFA salts and small molecule inhibitors.
| Parameter | Information | Source/Justification |
| Chemical Name | SETDB1-TTD-IN-1 trifluoroacetate | Supplier Information |
| Appearance | Solid powder | General for this type of compound |
| Assumed Hazards | - Harmful if swallowed or inhaled. - May cause skin and eye irritation. - The TFA salt is corrosive.[1][2] - Potential for unknown long-term effects. | General for research compounds; TFA is a known corrosive.[1][2] |
| Storage | Store in a cool, dry, and dark place. | General best practice for chemical stability |
| Incompatibilities | Strong oxidizing agents, strong bases.[3] | General for TFA and its salts.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
-
Waste Segregation and Collection:
-
Waste Container Requirements:
-
Labeling:
-
Clearly label the hazardous waste container with a completed EHS Hazardous Waste Label.[5] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate concentration of each component.
-
The accumulation start date.
-
The relevant hazard characteristics (e.g., Corrosive, Toxic).
-
-
-
Storage of Waste:
-
Store the waste container in a designated and properly labeled satellite accumulation area within the laboratory.[7][9]
-
Ensure that the waste is segregated from incompatible materials, such as bases and oxidizing agents, to prevent any adverse chemical reactions.[9]
-
Keep the waste container closed at all times, except when adding waste.[4][7]
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[5] For highly toxic or potent compounds, it is good practice to collect the first three rinses.[5]
-
After rinsing, deface or remove the original label from the container before disposing of it as regular solid waste, or as per your institution's guidelines for rinsed chemical containers.[4]
-
-
Request for Pickup:
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory chemical waste management protocols as described by various university and commercial safety guidelines. No experimental protocols for the specific inactivation of this compound are publicly available. Chemical neutralization should not be attempted without a validated procedure and EHS approval.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. amherst.edu [amherst.edu]
- 2. carlroth.com [carlroth.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling SETDB1-TTD-IN-1 TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SETDB1-TTD-IN-1 TFA. The following protocols are designed to minimize exposure and ensure safe handling in a laboratory setting. The primary hazards associated with this compound are derived from the trifluoroacetate (B77799) (TFA) salt, which relates to the properties of trifluoroacetic acid, a strong and corrosive acid.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment is necessary to determine the appropriate level of PPE. However, the following are the minimum requirements for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Larger Quantities (>100 mL) |
| Eye Protection | Chemical safety goggles meeting American National Standards Institute (ANSI) standard Z-87.1.[1][2] | Face shield.[1] |
| Hand Protection | Nitrile gloves. Check for tears and degradation before and during use.[1][2][3] | Heavy-duty gloves (e.g., butyl rubber, Viton).[4] |
| Body Protection | A properly fitting lab coat, long pants, and closed-toed footwear.[2][3] | Chemical-resistant apron.[4] |
| Respiratory Protection | Not generally required if work is conducted in a certified chemical fume hood. | An approved respirator may be necessary if working outside of a fume hood; consult with Environmental Health & Safety (EH&S).[1][4] |
Experimental Protocol: Safe Handling of this compound
1. Engineering Controls and Preparation:
-
All work with this compound must be conducted in a certified chemical fume hood.[1][2]
-
Ensure the fume hood has been tested within the last year.[2]
-
An eyewash station and safety shower must be immediately accessible in the work area.[2]
-
Before beginning, identify the location of all safety devices and emergency egress routes.[3]
2. Handling and Solution Preparation:
-
When weighing the solid compound, do so within the fume hood to avoid the creation of dust.[1]
-
To prepare a solution, slowly add the solid this compound to the solvent.[1]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly before breaks and immediately after handling the product.[4]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong bases, acids, and oxidizing agents.[1][2]
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.[2]
4. Spill Response:
-
In case of eye contact, immediately flush eyes with water for at least 15 minutes using an eyewash station.[3]
-
For skin contact, wash the affected area thoroughly with plenty of water. Use a safety shower if necessary.[3]
-
If inhaled, move to fresh air immediately.[3]
-
In case of ingestion, rinse the mouth with water. Do not induce vomiting.[3]
-
For any exposure, seek immediate medical attention.
5. Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
-
Do not discharge into the sewer system.[1]
-
Empty containers should be handled with care as they may contain product residue. Rinse containers before disposal.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
